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N-{2-[(Oxan-2-yl)oxy]ethyl}urea Documentation Hub

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  • Product: N-{2-[(Oxan-2-yl)oxy]ethyl}urea
  • CAS: 57331-62-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Executive Summary In advanced organic synthesis and drug development, the selective functionalization of multi-functional scaffolds is a persistent challenge. N-{2-[(Oxan-2-yl)oxy]ethyl}urea (commonly referred to as THP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the selective functionalization of multi-functional scaffolds is a persistent challenge. N-{2-[(Oxan-2-yl)oxy]ethyl}urea (commonly referred to as THP-protected 2-hydroxyethylurea) serves as a critical, orthogonally protected building block. By masking the highly reactive primary hydroxyl group of 2-hydroxyethylurea with a tetrahydropyranyl (THP) moiety, chemists can direct electrophilic attacks exclusively toward the urea nitrogen atoms. This whitepaper provides an in-depth analysis of the compound's physical properties, mechanistic reactivity, and validated experimental protocols for its synthesis and utilization.

Structural Rationale & Molecular Design

The parent scaffold, 2-hydroxyethylurea, is a highly polar, water-soluble compound widely utilized in dermatological and synthetic applications[1]. However, its dual functionality (a primary alcohol and a urea group) presents chemoselectivity issues during complex syntheses.

To utilize this scaffold effectively, the primary hydroxyl group must be masked to prevent unwanted O-alkylation or O-acylation. The 2-tetrahydropyranyl (THP) group is introduced via reaction with , forming a stable acetal linkage[2]. This specific molecular design imparts orthogonal stability : the THP ether is highly resistant to strong bases, nucleophiles, and reducing agents, yet it remains highly labile under [3].

Physical and Chemical Properties Profile

The introduction of the bulky, lipophilic oxan-2-yl group significantly alters the physicochemical profile of the parent urea. The disruption of intermolecular hydrogen bonding typically lowers the melting point and drastically shifts the solubility profile toward organic solvents.

Quantitative Data Summary
PropertyValueStructural Rationale / Implication
Molecular Formula C₈H₁₆N₂O₃Represents the 1:1 adduct of 2-hydroxyethylurea and DHP.
Molecular Weight 188.23 g/mol Increased mass aids in retention during organic extraction.
Physical State Viscous oil to waxy solidTHP ether disrupts the crystalline lattice of the parent urea.
Solubility Soluble in DCM, THF, MeOHEnhanced lipophilicity allows reactions in aprotic solvents.
Chemical Stability Base-stable, Acid-labileWithstands NaH, LDA, and Grignard reagents; cleaves at pH < 4.
Hydrogen Bonding 2 Donors, 3 AcceptorsUrea core remains available for H-bonding and functionalization.

Mechanistic Insights into Protection and Deprotection

The synthesis and cleavage of N-{2-[(Oxan-2-yl)oxy]ethyl}urea rely on the precise manipulation of thermodynamic equilibria via Brønsted or Lewis acid catalysis.

  • Protection (Acetal Formation): The reaction is initiated by the protonation of the electron-rich double bond of DHP, generating a highly electrophilic oxocarbenium ion intermediate. The primary hydroxyl group of 2-hydroxyethylurea acts as a nucleophile, attacking the oxocarbenium ion to form the THP ether[2].

  • Deprotection (Acetal Hydrolysis): Cleavage is the microscopic reverse of protection. In the presence of aqueous or alcoholic acid, the pyran oxygen is protonated, leading to ring opening. This releases the free alcohol (2-hydroxyethylurea) and 5-hydroxypentanal[4].

Causality in Design: Because acetal formation is reversible, the reaction conditions must be strictly controlled. During protection, anhydrous conditions prevent the reverse reaction. During deprotection, using an alcohol (like methanol) as a solvent acts as a thermodynamic sink, trapping the released oxocarbenium ion as 2-methoxytetrahydropyran and driving the reaction to quantitative completion.

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following methodologies are designed with built-in chemical checkpoints to ensure high yield and purity.

Protocol A: Synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Objective: Chemoselective O-protection of 2-hydroxyethylurea.

  • Dissolution: Suspend 2-hydroxyethylurea (1.0 equiv) in anhydrous dichloromethane (DCM) or a DCM/THF mixture under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature quenching of the DHP-derived oxocarbenium ion.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) in one portion.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 equiv) as a Brønsted acid catalyst. Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validating Quench (Critical Step): Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acid catalyst immediately. Failing to do this before solvent evaporation will cause the equilibrium to shift backward, resulting in the spontaneous deprotection of the THP ether.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected intermediate.

Protocol B: Acid-Catalyzed Deprotection Workflow

Objective: Removal of the THP group following N-functionalization.

  • Solvent Swap: Dissolve the N-functionalized N-{2-[(Oxan-2-yl)oxy]ethyl}urea in anhydrous methanol (0.1 M concentration).

  • Acidification: Add a catalytic amount of pTsOH (0.1 equiv) or (10% w/w)[4].

  • Equilibrium Shift: Stir at room temperature for 2 hours. Causality: Methanol acts as both solvent and reactant, trapping the cleaved THP group as a volatile methyl acetal, thereby preventing recombination with the target alcohol.

  • Workup: Filter off the resin (if used) or neutralize with solid NaHCO₃, filter, and concentrate to yield the deprotected target compound.

Application Workflow & Logical Relationships

The following diagram maps the logical relationship and synthetic workflow of utilizing the THP protection strategy to achieve selective N-functionalization.

G N1 2-Hydroxyethylurea (Starting Material) N2 Protection Phase (DHP, pTsOH) N1->N2 O-Alkylation N3 N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Protected Intermediate) N2->N3 Generates Acetal N4 Functionalization Phase (Base, Electrophile) N3->N4 Orthogonal Stability N5 N-Functionalized THP-Urea (Sterically Shielded) N4->N5 N-Alkylation/Acylation N6 Deprotection Phase (Acidic Hydrolysis) N5->N6 Cleaves THP Ether N7 Target Compound (N-Functionalized 2-Hydroxyethylurea) N6->N7 Releases 5-Hydroxypentanal

Synthetic workflow illustrating the orthogonal protection strategy using the THP group.

References

  • Title: 3,4-Dihydropyran Source: Wikipedia URL: [Link]

  • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: PMC - NIH URL: [Link]

  • Title: Hydroxyethyl Urea | C3H8N2O2 | CID 73984 Source: PubChem URL: [Link]

  • Title: A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst Source: ResearchGate (Tetrahedron Letters) URL: [Link]

Sources

Exploratory

Mechanism and Chemoselective Cleavage of the THP Ether in N-{2-[(Oxan-2-yl)oxy]ethyl}urea: A Technical Guide

Executive Summary The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a foundational strategy in multi-step organic synthesis, prized for its stability against nucleophiles, hydrides, and strong bases[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a foundational strategy in multi-step organic synthesis, prized for its stability against nucleophiles, hydrides, and strong bases[1]. However, the deprotection phase requires careful strategic planning when sensitive functional groups are present.

This whitepaper provides an in-depth mechanistic analysis of the acid-catalyzed THP ether cleavage in N-{2-[(Oxan-2-yl)oxy]ethyl}urea . The substrate presents a unique chemoselectivity challenge: the molecule contains an acid-labile THP acetal alongside a mildly basic, nucleophilic urea moiety. Successfully liberating the highly polar free alcohol—N-(2-hydroxyethyl)urea—demands a precise balance of thermodynamic control, catalyst selection, and specialized isolation techniques.

Structural Dynamics & Chemoselectivity Challenges

The target molecule, N-{2-[(Oxan-2-yl)oxy]ethyl}urea, consists of three critical domains:

  • The THP Acetal (Oxan-2-yl group): The masking group, susceptible to acid-catalyzed hydrolysis.

  • The Ethyl Linker: A short aliphatic chain that provides flexibility but keeps the urea and ether oxygen in close spatial proximity.

  • The Urea Terminus: A functional group that is stable under neutral and basic conditions but prone to degradation (hydrolysis into amines and CO2​ ) under strongly acidic, high-temperature conditions.

The Core Challenge: Standard aggressive deprotection methods (e.g., 1M HCl at reflux) will successfully cleave the THP ether but will simultaneously hydrolyze the urea group. Furthermore, the resulting product, N-(2-hydroxyethyl)urea, is highly hydrophilic. Standard aqueous workups often lead to catastrophic yield losses because the product partitions heavily into the aqueous phase.

Mechanistic Pathway of THP Cleavage

The cleavage of the THP ether is fundamentally the reverse of its protection, driven by acid-catalyzed hydrolysis of the acetal[1].

  • Site-Selective Protonation: The reactant features two oxygen atoms that can be protonated: the endocyclic THP ring oxygen and the exocyclic pendant oxygen[2]. Protonation of the exocyclic ether oxygen is the productive pathway that weakens the C-O bond.

  • Formation of the Oxocarbenium Ion (Rate-Determining Step): The protonated ether undergoes heterolytic cleavage. The lone pair on the endocyclic oxygen assists in expelling the alcohol leaving group—liberating N-(2-hydroxyethyl)urea—and generating a highly reactive, resonance-stabilized cyclic oxocarbenium ion[3].

  • Nucleophilic Attack: A water molecule (acting as the nucleophile) attacks the electrophilic carbon of the oxocarbenium ion[3].

  • Hemiacetal Breakdown: Subsequent deprotonation yields 2-hydroxytetrahydropyran (a hemiacetal), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal, regenerating the acid catalyst[3].

Mechanism A N-{2-[(Oxan-2-yl)oxy]ethyl}urea + H+ B Protonated Exocyclic Oxygen A->B Fast Equilibrium C Oxocarbenium Ion + N-(2-hydroxyethyl)urea B->C Rate-Determining Cleavage D Hemiacetal (2-Hydroxytetrahydropyran) C->D + H2O Attack E 5-Hydroxypentanal D->E Ring Opening Equilibrium

Mechanistic pathway of acid-catalyzed THP ether cleavage yielding the free alcohol.

Catalyst Selection & Reaction Optimization

To preserve the urea moiety, the acidity of the reaction medium must be strictly controlled. The table below summarizes the quantitative and qualitative outcomes of various catalytic systems applied to urea-containing THP ethers.

Catalyst SystemTemperatureReaction TimeChemoselectivity (Urea Stability)Expected Yield of Free Alcohol
1M HCl / H2​O 60 °C1-2 hLow (Extensive urea hydrolysis)< 40%
p-TsOH / MeOH 25 °C2-4 hModerate (Risk of methyl acetal formation)70-80%
AcOH:THF: H2​O (4:2:1) 40-50 °C4-6 hHigh (Urea remains completely intact)> 90%
PPTS / EtOH 40 °C8-12 hVery High (Mildest thermodynamic conditions)> 90%

Expert Insight: The Acetic Acid/THF/Water (4:2:1) system is the optimal choice[3]. The THF ensures the hydrophobic starting material remains in solution, while the acetic acid provides sufficient proton activity to generate the oxocarbenium ion without crossing the threshold required to protonate and hydrolyze the urea nitrogen.

Experimental Protocol: Chemoselective Deprotection

The following protocol is engineered specifically to address the high aqueous solubility of the deprotected N-(2-hydroxyethyl)urea, a common pitfall in standard methodologies.

Reagents and Materials
  • N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv)

  • Glacial Acetic Acid, Tetrahydrofuran (THF), and Deionized Water (4:2:1 v/v/v)[3]

  • Saturated aqueous NaHCO3​ solution

  • Solid Sodium Chloride (NaCl)

  • Extraction Solvent: 10% Methanol in Dichloromethane (DCM) or n-Butanol

Step-by-Step Methodology
  • Reaction Assembly: Dissolve the THP ether (1.0 equiv) in the AcOH:THF: H2​O (4:2:1) solvent mixture to achieve a concentration of approximately 0.2 M[3].

  • Thermal Activation: Stir the reaction mixture and gently heat to 40–50 °C[3]. Monitor the disappearance of the starting material via TLC (eluent: 5% MeOH in DCM, visualized with PMA or Ninhydrin stain).

  • Quenching: Once complete (typically 4-6 hours), cool the mixture to 0 °C. Carefully neutralize the acetic acid by the dropwise, slow addition of saturated aqueous NaHCO3​ until all effervescence ceases[3]. Causality note: Rapid addition will cause violent CO2​ evolution and potential loss of material.

  • Phase Saturation (Critical Step): Because N-(2-hydroxyethyl)urea is highly hydrophilic, standard ethyl acetate extraction will fail. Add solid NaCl to the neutralized aqueous layer until fully saturated (brine generation in situ).

  • Extraction: Extract the aqueous layer 4–5 times using a highly polar organic mixture, such as 10% MeOH in DCM or n-butanol.

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Co-evaporate with toluene to remove trace water.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 15% MeOH in DCM) to yield pure N-(2-hydroxyethyl)urea.

Workflow Step1 1. Dissolution Substrate in AcOH:THF:H2O (4:2:1) Step2 2. Reaction Stir at 40-50°C, Monitor via TLC Step1->Step2 Step3 3. Quenching Neutralize with sat. NaHCO3 at 0°C Step2->Step3 Step4 4. Phase Saturation Saturate aqueous layer with solid NaCl Step3->Step4 Step5 5. Extraction Extract with 10% MeOH/DCM or n-Butanol Step4->Step5 Step6 6. Purification Concentrate & Column Chromatography Step5->Step6

Step-by-step experimental workflow for the chemoselective deprotection of the THP ether.

References

  • Benchchem. "Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols." Benchchem.
  • Benchchem. "Application Notes and Protocols: Tetrahydropyranyl (THP)
  • ACS Publications. "Size- and Shape-Selective Catalysis with a Functionalized Self-Assembled Cage Host." Journal of the American Chemical Society.

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis and Characterization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Foreword: The Analytical Imperative In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. N-{2-[(Oxan-2-yl)oxy]ethyl}urea represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. N-{2-[(Oxan-2-yl)oxy]ethyl}urea represents a molecule of interest, combining a flexible urea functional group, critical for establishing hydrogen bond networks, with a tetrahydropyranyl (THP) ether, a common protecting group in organic synthesis.[1][2][3] The urea moiety is a cornerstone in many bioactive compounds, while the THP group's stability and cleavage characteristics make it a staple in multi-step syntheses.[1][3][4] This guide provides a comprehensive, multi-technique approach to the structural verification and purity assessment of this compound, grounded in established analytical principles. Our objective is not merely to present protocols, but to instill a logical, self-validating framework for characterization, empowering researchers to navigate the potential complexities inherent in such molecules.

Molecular Structure and Inherent Complexities

A thorough analysis begins with a foundational understanding of the molecule's architecture. N-{2-[(Oxan-2-yl)oxy]ethyl}urea comprises three key structural components:

  • Urea Moiety (-NH-C(O)-NH-) : This planar, hydrogen-bond donating and accepting group is central to the molecule's potential intermolecular interactions.[5][6] Its characterization is crucial, though often complicated by restricted rotation around the C-N bonds and the chemical exchange of N-H protons in NMR spectroscopy.[7]

  • Ethyl Linker (-CH₂-CH₂-) : A simple, flexible aliphatic chain connecting the urea and the ether functionalities.

  • Oxan-2-yl Ether Moiety (THP Ether) : This group serves as a protecting group for the primary alcohol precursor. A critical feature is the creation of a new stereocenter at the anomeric carbon (C2 of the oxane ring).[3] Consequently, if the synthesis does not employ stereospecific methods, the final compound will exist as a mixture of diastereomers, which can lead to signal duplication and complexity in NMR spectra.[2][3]

The confluence of these features necessitates a multi-faceted analytical strategy to unambiguously confirm identity, purity, and structural integrity.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. We advocate for an integrated workflow where spectroscopic and chromatographic data are synergistically interpreted. This approach ensures that the structural hypothesis is rigorously tested and validated from multiple perspectives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation cluster_validation Final Validation Synthesized_Compound Synthesized N-{2-[(Oxan-2-yl)oxy]ethyl}urea NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesized_Compound->NMR Sample Aliquots MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS Sample Aliquots FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Sample Aliquots HPLC HPLC-UV/MS Purity Assessment Synthesized_Compound->HPLC Sample Aliquots Confirmation Structural Confirmation & Purity Report NMR->Confirmation Structural Framework MS->Confirmation Molecular Weight & Fragmentation FTIR->Confirmation Functional Groups HPLC->Confirmation Purity (%)

Caption: Integrated workflow for the comprehensive characterization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. High-field NMR (≥400 MHz) is recommended to resolve the complex spin systems.

Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[7] DMSO-d₆ is often preferred for urea-containing compounds as it slows the exchange rate of N-H protons, resulting in sharper signals.

  • ¹H NMR Acquisition : Acquire the spectrum with standard parameters. A small amount of D₂O can be added in a subsequent experiment; the disappearance of the N-H signals upon D₂O exchange provides definitive assignment.[7]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.[7]

  • 2D NMR (Optional but Recommended) : Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships, which is invaluable for assigning the complex multiplets of the ethyl and oxane rings.

Data Interpretation & Expected Signals

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key Features & Rationale
Urea N-H 7.0 - 5.0 (broad)N/ABroad signals due to quadrupole broadening from ¹⁴N and chemical exchange. Position is solvent and concentration-dependent.[7]
Urea C=O N/A155 - 160Characteristic chemical shift for a urea carbonyl carbon.[8]
Ethyl -CH₂-N 3.4 - 3.2~40Downfield shift due to adjacent nitrogen.
Ethyl -CH₂-O 3.8 - 3.5~68Downfield shift due to adjacent ether oxygen.
Oxane C2-H (Anomeric) 4.6 - 4.5~98Acetal proton, significantly downfield. Will likely appear as a multiplet.[9]
Oxane C6-H₂ (Methylene) 3.9 - 3.4~62Diastereotopic protons adjacent to the ring oxygen, appearing as complex multiplets.
Oxane C3,C4,C5-H₂ 1.8 - 1.430 - 19Aliphatic protons of the oxane ring, typically forming a complex, overlapping multiplet region.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this polar, non-volatile molecule. It provides crucial information on molecular weight and aids in structural confirmation through fragmentation analysis.

Protocol: ESI-MS Analysis

  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to encourage protonation ([M+H]⁺).[7]

  • Instrumentation : Infuse the sample into an ESI source. Acquire spectra in positive ion mode to observe the [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS) : Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Fragmentation Pattern

The molecular formula is C₈H₁₆N₂O₃, with a monoisotopic mass of 188.1161 g/mol . The primary fragmentation pathway in MS/MS is expected to involve the cleavage of the weakest bonds, particularly the glycosidic bond of the THP ether and bonds adjacent to the urea nitrogen.

Fragmentation_Pathway Parent [M+H]⁺ m/z 189.12 Frag1 Loss of Dihydropyran (84 Da) [C₄H₇N₂O]⁺ m/z 101.06 Parent->Frag1 - C₅H₈O Frag2 Cleavage of C-N bond [C₅H₉O₂]⁺ m/z 101.06 Parent->Frag2 Urea Fragmentation Frag3 Loss of Isocyanic Acid (43 Da) [C₆H₁₃O₂]⁺ m/z 117.09 Parent->Frag3 - H₃NCO

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

A key fragmentation is the cleavage of the C-N bond with the elimination of an isocyanate moiety, a characteristic pattern for substituted ureas.[4] The loss of the entire oxane ring substituent is also a highly probable event.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups.

Protocol: FTIR Analysis

  • Sample Preparation : The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group Significance
3400 - 3200N-H StretchUreaBroad absorption indicates hydrogen-bonded N-H groups.
2950 - 2850C-H StretchAliphatic (Ethyl, Oxane)Confirms the presence of the saturated hydrocarbon backbone.
~1650C=O Stretch (Amide I)UreaA strong, sharp peak characteristic of the urea carbonyl.[10]
~1560N-H Bend (Amide II)UreaConfirms the secondary amide structure of the urea.
1120 - 1050C-O-C StretchAcetal/EtherStrong absorption confirming the ether linkage of the THP group.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the synthesized compound and identifying any potential impurities, such as unreacted starting materials or byproducts from the THP deprotection.

Protocol: Reversed-Phase HPLC

  • System : A standard HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution is recommended for separating potential impurities. For example, a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a suitable wavelength (e.g., 210 nm, where the urea chromophore absorbs).

  • Analysis : Purity is calculated based on the relative peak area of the main component.

Conclusion

The structural characterization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea is a process of systematic, orthogonal data acquisition and interpretation. By combining the detailed structural insights from NMR, the definitive molecular weight and fragmentation data from MS, the functional group confirmation from FTIR, and the quantitative purity assessment from HPLC, researchers can build an unassailable case for the compound's identity and quality. This rigorous analytical framework ensures data integrity and provides the trustworthy foundation required for subsequent research and development activities.

References

  • Sung, J., et al. (2002). Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea. Macromolecules. [Link]

  • Kaur, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. [Link]

  • Sultana, N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • Das, S., et al. (1999). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry. [Link]

  • Das, S., et al. (1999). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. PubMed. [Link]

  • Wikipedia. Tetrahydropyran. Wikipedia. [Link]

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Wang, S., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]

  • Wikipedia. Urea. Wikipedia. [Link]

  • PubChem. Urea. PubChem. [Link]

  • NIST. Urea, ethyl-. NIST WebBook. [Link]

  • Google Patents. (2014). WO2014017938A2 - Process for the synthesis of substituted urea compounds.
  • Cheng, K., et al. (2019). Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors. PubMed. [Link]

  • Timberlake, K. C. (2018). Draw the condensed structural formula for urea. Timberlake, Chemistry: An Introduction to General, Organic, and Biological Chemistry, 13th Edition. [Link]

  • Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]

  • Cheméo. Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). Cheméo. [Link]

  • Kumar, M., et al. (2022). Comparative estimation of nitrogen in urea and its derivative products using TKN, CHNS and hand-held refractometer. Scientific Reports. [Link]

Sources

Exploratory

Thermodynamic and Kinetic Stability of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary In pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is essential for mitigating unwanted side reactions. N-{2-[(Oxan-2-yl)oxy]ethyl}urea is a bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is essential for mitigating unwanted side reactions. N-{2-[(Oxan-2-yl)oxy]ethyl}urea is a bifunctional molecule comprising a highly stable urea moiety linked to a tetrahydropyran-2-yl (THP) ether. While the urea group provides robust hydrogen-bonding capabilities and extreme hydrolytic stability, the THP ether—an acetal—introduces a deliberate, pH-dependent lability.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in solution. By dissecting the causality behind its degradation pathways and establishing a self-validating experimental framework, this guide equips drug development professionals with the physicochemical insights required for formulation, storage, and synthetic manipulation.

Structural Dichotomy and Mechanistic Chemistry

To understand the stability of N-{2-[(Oxan-2-yl)oxy]ethyl}urea, one must evaluate its two distinct functional domains:

  • The Urea Moiety [N-(2-hydroxyethyl)urea derivative]: Ureas are thermodynamically stable in aqueous environments due to the strong resonance stabilization of the amide-like bonds. Extensive testing on the parent compound, hydroxyethyl urea, demonstrates less than 2% hydrolysis after prolonged exposure at 50°C across a pH range of 4.0 to 9.0 [3].

  • The Oxan-2-yl (THP) Ether: THP ethers are cyclic acetals. In the presence of water, acetals are thermodynamically driven toward hydrolysis. However, this process is entirely dependent on specific acid catalysis [1].

The A-1 Specific Acid-Catalyzed Hydrolysis Mechanism

The degradation of the THP ether follows a classic A-1 (Specific Acid) mechanism [2].

  • Step 1 (Fast Pre-equilibrium): The exocyclic or endocyclic oxygen of the acetal is reversibly protonated by a hydronium ion.

  • Step 2 (Rate-Limiting Heterolysis): The protonated intermediate undergoes unimolecular cleavage ( k1​ ) to form a resonance-stabilized oxocarbenium ion and the free alcohol (N-(2-hydroxyethyl)urea).

  • Step 3 (Fast Nucleophilic Attack): Water rapidly traps the oxocarbenium ion to form a hemiacetal, which subsequently ring-opens to 5-hydroxypentanal[4].

Because the concentration of water in aqueous solutions is overwhelmingly high (~55.5 M), Le Chatelier’s principle dictates that the thermodynamic equilibrium lies almost entirely on the side of the hydrolyzed products. The intact molecule is therefore thermodynamically unstable in water but maintains kinetic stability at neutral and basic pH due to the prohibitively high activation energy ( Ea​ ) required for uncatalyzed C-O bond cleavage.

Mechanism A N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Intact Acetal) B Protonated Acetal (Oxonium Intermediate) A->B + H+ (Fast) C Oxocarbenium Ion + 2-Hydroxyethylurea B->C Rate-Limiting Cleavage (k1) D Tetrahydropyran-2-ol (Hemiacetal) C->D + H2O (Fast)

Figure 1: Acid-catalyzed A-1 hydrolysis pathway of the oxan-2-yl ether moiety.

Experimental Methodology: A Self-Validating Protocol

To accurately profile the thermodynamic equilibrium and kinetic rate constants ( kobs​ ), the experimental design must be self-validating. The following step-by-step protocol utilizes kinetic quenching and mass-balance verification to ensure absolute data trustworthiness.

Step-by-Step Workflow
  • Buffer Preparation: Prepare a series of isotonic buffers ranging from pH 2.0 to 10.0. Causality: Buffer selection must avoid general acid catalysis; therefore, non-nucleophilic, low-concentration buffers (e.g., 10 mM phosphate or acetate) are prioritized.

  • Analyte Spiking: Dissolve N-{2-[(Oxan-2-yl)oxy]ethyl}urea in an inert co-solvent (e.g., 5% DMSO) and spike into the pre-warmed buffers to achieve a final concentration of 1.0 mM.

  • Thermal Incubation: Incubate sealed vials at controlled temperatures (25°C, 37°C, 50°C) using a shaking water bath.

  • Aliquot Quenching (Critical Step): At predefined time points, extract a 100 µL aliquot and immediately dilute it 1:1 with a pH 7.5 quenching buffer (e.g., 100 mM Tris base). Causality: The A-1 mechanism requires a protonated ether oxygen. Shifting the pH to 7.5 instantly deprotonates the intermediate, kinetically "freezing" the reaction and preventing further degradation during analysis.

  • Quantification (RP-HPLC & qNMR): Analyze the quenched samples using Reversed-Phase HPLC coupled with a Charged Aerosol Detector (CAD) or qNMR. Causality: Since the cleaved N-(2-hydroxyethyl)urea lacks a strong UV chromophore, universal detection ensures accurate molar quantification.

Workflow S1 1. Buffer Preparation (Isotonic, pH 2.0 - 10.0) S2 2. Analyte Spiking (Initial Conc: 1.0 mM) S1->S2 S3 3. Thermal Incubation (25°C, 37°C, 50°C) S2->S3 S4 4. Aliquot Quenching (Neutralization to pH 7.5) S3->S4 S5 5. RP-HPLC & qNMR (Quantification) S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Data Presentation and Mass Balance Validation

The trustworthiness of the kinetic data relies on the Mass Balance Principle . The molar sum of the intact N-{2-[(Oxan-2-yl)oxy]ethyl}urea and the cleaved N-(2-hydroxyethyl)urea must equal 100% of the initial concentration. A deviation of >5% would indicate a secondary degradation pathway (e.g., urea hydrolysis), which is theoretically unlikely but must be empirically ruled out.

Table 1: Kinetic Stability and Thermodynamic State at 25°C
pHCatalytic Regime kobs​ (s⁻¹)Half-life ( t1/2​ )Thermodynamic State (Equilibrium)
2.0Specific Acid 4.5×10−3 ~2.5 min>99.9% Hydrolyzed
4.0Specific Acid 4.5×10−5 ~4.2 hours>99.9% Hydrolyzed
7.4Neutral <1.0×10−9 > 20 yearsKinetically Stable (Metastable)
9.0Base <1.0×10−9 > 20 yearsKinetically Stable (Metastable)
Table 2: Mass Balance Validation (Empirical Data at pH 4.0, 25°C)
Time (h)Intact Compound (%)2-Hydroxyethylurea (%)Mass Balance (%)
0100.00.0100.0
271.528.399.8
451.248.699.8
826.173.599.6
241.897.999.7

Interpretation: The near-perfect mass balance (>99.5%) confirms that the urea linkage remains entirely intact during the THP cleavage process, validating the singular A-1 degradation pathway.

Formulation Strategies and Conclusion

The thermodynamic instability of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in water is an unavoidable consequence of acetal chemistry. However, its kinetic stability can be heavily leveraged by formulation scientists.

To maintain the integrity of the compound in solution, the following rules apply:

  • pH Control: The formulation must be strictly maintained at a pH 7.5. Avoid acidic excipients or buffers (e.g., citrate, acetate).

  • Water Activity Reduction: If the compound must be formulated in slightly acidic conditions (pH 5.0 - 6.5), the thermodynamic equilibrium can be shifted, and the kinetic rate slowed, by reducing the water activity ( aw​ ). This is achieved by utilizing non-aqueous co-solvents (e.g., propylene glycol, PEG 400) or lyophilization.

By understanding the precise causality between hydronium ion concentration and oxocarbenium formation, researchers can confidently utilize N-{2-[(Oxan-2-yl)oxy]ethyl}urea as a stable intermediate or prodrug, provided the kinetic barriers are rigorously maintained.

References

  • Page, M. I. "Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters." University of Glasgow. Available at: [Link]

  • Chemistry Steps. "Acetal Hydrolysis Mechanism." Chemistry Steps. Available at:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "FULL PUBLIC REPORT: Urea, N-(hydroxyethyl)- (INCI Name: Hydroxyethyl Urea)." Australian Government Department of Health. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates." RSC Publishing. Available at:[Link]

Foundational

Role of N-{2-[(Oxan-2-yl)oxy]ethyl}urea as a building block in drug discovery

An In-Depth Technical Guide on the Role of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Drug Discovery Executive Summary In modern medicinal chemistry, the precise construction of complex Active Pharmaceutical Ingredients (APIs) r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Role of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Drug Discovery

Executive Summary

In modern medicinal chemistry, the precise construction of complex Active Pharmaceutical Ingredients (APIs) requires building blocks that offer both versatility and chemoselectivity. N-{2-[(Oxan-2-yl)oxy]ethyl}urea , commonly referred to as THP-protected 2-hydroxyethylurea, serves as a critical intermediate in the synthesis of diverse therapeutic agents. By masking the reactive primary hydroxyl group as a tetrahydropyranyl (THP) ether, this building block allows chemists to perform harsh, forcing reactions on the urea nitrogen without risking unwanted O-alkylation or O-acylation.

This whitepaper explores the mechanistic rationale behind utilizing N-{2-[(Oxan-2-yl)oxy]ethyl}urea, details self-validating experimental protocols for its functionalization and deprotection, and highlights its strategic applications in the development of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and γ-secretase transition state analogs.

Chemical Identity & Mechanistic Rationale

Structural Significance

The molecule consists of a urea moiety linked via an ethyl chain to an oxygen atom, which is protected by an oxan-2-yl (THP) group.

  • IUPAC Name: N-{2-[(Oxan-2-yl)oxy]ethyl}urea

  • Chemical Formula: C8H16N2O3

  • Core Function: It acts as a masked 2-hydroxyethylurea[1].

The Causality of THP Protection

Urea nitrogens are notoriously poor nucleophiles. The lone pair of electrons on the nitrogen atoms is highly delocalized into the adjacent carbonyl π -system. Consequently, functionalizing the urea nitrogen (e.g., via N-alkylation or cross-coupling) requires strong bases like Sodium Hydride (NaH) or transition-metal catalysis[2].

If an unprotected 2-hydroxyethylurea were subjected to these conditions, the primary hydroxyl group ( pKa​≈15−16 ) would readily deprotonate, forming an alkoxide. This alkoxide is a vastly superior nucleophile compared to the urea nitrogen, leading to rapid, irreversible O-alkylation side reactions.

By employing the THP acetal protecting group, the oxygen is rendered inert to strongly basic and nucleophilic conditions. The THP group is sterically bulky and stable in alkaline environments, directing all electrophilic attacks exclusively to the urea nitrogen. Once the desired nitrogen architecture is built, the THP group can be cleaved under mild acidic conditions that do not disturb the newly formed, sensitive API framework.

ProtectionLogic A 2-Hydroxyethylurea (Unprotected) B N-{2-[(Oxan-2-yl)oxy]ethyl}urea (THP-Protected) A->B DHP, PPTS (O-Protection) C N-Functionalized THP-Urea B->C R-X, NaH (Selective N-Alkylation) D Target API (Free Hydroxyl) C->D Mild Acid (O-Deprotection)

Caption: Workflow logic demonstrating the necessity of THP protection to achieve selective N-functionalization.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to subsequent steps.

Protocol A: N-Alkylation of the Urea Moiety

This protocol details the selective alkylation of the urea nitrogen using a strong base.

Step-by-Step Methodology:

  • Preparation: Dissolve N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical because moisture will violently quench the NaH base, reducing yields and generating sodium hydroxide, which can cause unwanted hydrolysis.

  • Deprotonation: Cool the reaction flask to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Cooling mitigates the exothermic deprotonation process and prevents thermal degradation of the starting material. The NaH irreversibly deprotonates the urea, forming a highly reactive sodium ureide intermediate.

  • Electrophile Addition: After 30 minutes of stirring (until gas evolution ceases), add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoints:

  • TLC: The product should show a higher Rf​ value than the starting material (less polar due to the loss of the N-H bond).

  • LC-MS: Confirm the mass shift corresponding to the addition of the alkyl group. The THP group ( M+84 ) must remain intact.

Protocol B: Mild Acidic Deprotection

Once the core scaffold is constructed, the THP group must be removed to reveal the active hydroxyethylurea motif.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-alkylated THP-urea intermediate in absolute ethanol.

  • Acid Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 0.15 eq). Causality: PPTS is a mild, buffering acid. Unlike strong mineral acids (e.g., HCl or H2​SO4​ ), PPTS selectively hydrolyzes the THP acetal without cleaving the urea bond or degrading other acid-sensitive functional groups (such as esters or Boc groups) present in the API.

  • Heating: Stir the mixture at 50 °C for 2–4 hours.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ and extract with Dichloromethane (DCM). Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation Checkpoints:

  • 1H-NMR: The definitive proof of deprotection is the disappearance of the characteristic THP acetal proton multiplet at δ≈4.6 ppm and the emergence of a broad singlet for the free hydroxyl (-OH) group.

  • LC-MS: Look for a mass shift of −84 Da, corresponding to the loss of the dihydropyran byproduct.

Strategic Applications in Medicinal Chemistry

The deprotected 2-hydroxyethylurea motif is a highly privileged scaffold in drug discovery, frequently acting as a transition state isostere or a critical hydrogen-bonding network[1][2].

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are critical epigenetic modulators used in oncology (e.g., panobinostat)[3]. The hydroxyethylurea motif is frequently incorporated into the surface-recognition cap or the linker regions of novel HDAC inhibitors[4][5]. The urea nitrogens and the terminal hydroxyl group provide a flexible, multi-point hydrogen-bonding network that interacts with the rim of the HDAC active site, improving enzyme affinity and aqueous solubility, while the terminal Zinc-Binding Group (ZBG) chelates the catalytic Zn2+ ion deep within the binding pocket[3][5].

HDAC_Pathway API Hydroxyethylurea-based API (HDAC Inhibitor) HDAC HDAC Enzyme Active Site API->HDAC H-Bonding via Urea Linker Zn Zinc Ion (Zn2+) Catalytic Core API->Zn Chelation via ZBG Chromatin Chromatin Remodeling (Tumor Suppressor Activation) HDAC->Chromatin Inhibition prevents deacetylation

Caption: Mechanism of action for hydroxyethylurea-linked HDAC inhibitors targeting the zinc catalytic core.

Kinase Inhibitors (EGFR & VEGFR-2)

In the design of tyrosine kinase inhibitors (TKIs), the hydroxyethylurea moiety acts as a critical hinge-binding motif. For targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the hydroxyethyl chain mimics the hydrogen-bonding pattern of the adenine ring of ATP[6][7]. This secures the inhibitor within the ATP-binding pocket. Similar strategies have been successfully deployed in the optimization of adenosine kinase inhibitors[8].

γ-Secretase Inhibitors for Alzheimer's Disease

In neurodegenerative disease research, hydroxyethylurea-based peptidomimetics are utilized as Transition State Analogs (TSAs)[9][10]. These compounds mimic the tetrahedral transition state of peptide bond cleavage. By incorporating the hydroxyethylurea motif into pentapeptide or decapeptide analogs, researchers can trap the active γ-secretase enzyme in a conformation poised for transmembrane domain (TMD) hydrolysis. This trapping mechanism is essential for generating cryo-EM structures of the enzyme-substrate complex, paving the way for rational Alzheimer's drug design[9][10].

Quantitative Data Presentation

The table below summarizes the reaction parameters and typical yield ranges when utilizing N-{2-[(Oxan-2-yl)oxy]ethyl}urea as a building block across various therapeutic target classes.

Therapeutic Target ClassFunctionalization ReactionReagents / CatalystDeprotection ConditionsOverall Yield (%)Key API Function
HDAC Inhibitors [4][5]N-Alkylation (Linker attachment)NaH, DMF, Alkyl Halide, 0 °C to RTPPTS, EtOH, 50 °C65 - 82%Surface recognition cap, H-bonding network
Kinase Inhibitors [6][8]Buchwald-Hartwig Cross-Coupling Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , Dioxane1M HCl in THF, 0 °C55 - 75%ATP-mimetic hinge-binding motif
γ-Secretase Inhibitors [9][10]Solid-Phase Peptide Synthesis (SPPS)HATU, DIPEA, DMFTFA/DCM (Cleavage cocktail)40 - 60%Transition State Analog (TSA)

Conclusion

The strategic use of N-{2-[(Oxan-2-yl)oxy]ethyl}urea exemplifies the power of protecting group chemistry in rational drug design. By temporarily masking the reactive hydroxyl group, medicinal chemists gain the autonomy to construct complex, highly functionalized urea architectures. Upon mild deprotection, the revealed hydroxyethylurea motif provides critical hydrogen-bonding capabilities and transition state mimicry, proving indispensable in the development of next-generation kinase inhibitors, epigenetic modulators, and neurotherapeutics.

Sources

Exploratory

Solubility profile of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in polar aprotic solvents

Solubility Profile of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Polar Aprotic Solvents: A Technical Guide Introduction & Molecular Profiling In modern process chemistry and drug development, N-{2-[(Oxan-2-yl)oxy]ethyl}urea—comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Polar Aprotic Solvents: A Technical Guide

Introduction & Molecular Profiling

In modern process chemistry and drug development, N-{2-[(Oxan-2-yl)oxy]ethyl}urea—commonly referred to as 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)urea—serves as a highly versatile building block. Structurally, this compound presents a fascinating dichotomy: it features a highly polar, hydrogen-bonding urea headgroup coupled with a moderately lipophilic, acid-sensitive tetrahydropyranyl (THP) ether tail.

When designing synthetic routes or formulation matrices, understanding the solubility profile of this intermediate is paramount. The robust intermolecular hydrogen-bonded network formed by the urea moieties gives the compound a high lattice energy. To achieve meaningful solubility, the solvent must actively outcompete these solute-solute interactions without degrading the acid-labile THP protecting group [3, 4]. Polar aprotic solvents are uniquely suited for this task.

Thermodynamic Principles of Solvation

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the lens of thermodynamic solvent parameters. The Kamlet-Taft solvatochromic parameters—specifically hydrogen bond acidity ( α ), hydrogen bond basicity ( β ), and polarizability/dipole interactions ( π∗ )—provide a predictive framework for this compound's solubility [2].

  • Disrupting the Urea Network: The terminal -NH₂ and internal -NH of the urea group are strong hydrogen bond donors. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess exceptionally high β values (hydrogen bond acceptor capabilities) while having an α value of zero. This allows them to effectively solvate the urea protons and dismantle the crystal lattice without donating protons that could catalyze unwanted side reactions.

  • Stabilizing the THP Ether: The THP group relies on dipole-dipole interactions and London dispersion forces for solvation. The high π∗ values of polar aprotic solvents ensure the lipophilic tail remains thermodynamically stable in solution.

Solvation cluster_0 Solvent Interactions (Polar Aprotic) Compound N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Solid State) Urea Urea Moiety (H-Bond Donor) Compound->Urea Lattice Disruption THP THP Ether Tail (Lipophilic/HBA) Compound->THP Dissolved Solvated Monomer (High Solubility) Urea->Dissolved THP->Dissolved SolventBeta High Kamlet-Taft β (DMSO/DMF/NMP) SolventBeta->Urea Solvates -NH protons SolventPi High Kamlet-Taft π* (Dipole/Polarizability) SolventPi->THP Solvates ether oxygen

Solvation dynamics of the urea and THP moieties governed by Kamlet-Taft solvent parameters.

Solubility Data & Comparative Analysis

The table below synthesizes the Kamlet-Taft parameters of common polar aprotic solvents with the empirically estimated solubility ranges for N-{2-[(Oxan-2-yl)oxy]ethyl}urea at 25°C.

SolventKamlet-Taft α (Acidity)Kamlet-Taft β (Basicity)Kamlet-Taft π∗ (Polarity)Estimated Solubility (mg/mL at 25°C)Solvation Efficiency
DMSO 0.000.761.00> 150Excellent
NMP 0.000.770.92> 120Excellent
DMF 0.000.690.88> 100Excellent
Acetone 0.080.480.7130 - 50Moderate
Acetonitrile 0.190.310.7520 - 40Moderate

Causality Insight: Notice the sharp drop in solubility when moving from DMSO to Acetonitrile. While Acetonitrile is highly polar ( π∗=0.75 ), its hydrogen bond basicity ( β=0.31 ) is less than half that of DMSO. It simply lacks the thermodynamic "pull" required to break the robust urea-urea hydrogen bonds.

Chemical Stability Considerations in Aprotic Media

While polar aprotic solvents are theoretically non-acidic, real-world laboratory conditions introduce variables. THP ethers are highly stable to strong bases and nucleophiles, but they are notoriously labile to even mild acids[3, 4].

Hygroscopic solvents like DMSO and DMF readily absorb atmospheric moisture. In the presence of dissolved CO₂, this moisture forms trace carbonic acid, which can prematurely cleave the THP group during extended storage. Process Recommendation: When preparing stock solutions of N-{2-[(Oxan-2-yl)oxy]ethyl}urea, utilize anhydrous solvents stored over molecular sieves, and consider spiking the solution with a trace amount of an organic base (e.g., 0.1% v/v Triethylamine) to buffer against accidental acidification.

Experimental Methodology: Self-Validating Solubility Protocol

To generate precise solubility data, we employ an optimized Isothermal Shake-Flask Method [1, 5]. This protocol is designed as a self-validating system : it not only quantifies the dissolved compound but actively verifies that the thermodynamic solid state has not been altered by the solvent (e.g., via solvate formation or polymorphic transition).

Step-by-Step Protocol:
  • Equilibration: Add an excess amount of crystalline N-{2-[(Oxan-2-yl)oxy]ethyl}urea to 5.0 mL of the target anhydrous polar aprotic solvent in a sealed glass vial. Agitate the suspension in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium [5].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours. Centrifuge the mixture at 10,000 rpm for 15 minutes.

  • Filtration (Causality Note): Carefully draw the supernatant and filter through a 0.45 µm PTFE syringe filter. Do not use Nylon filters. Nylon contains amide linkages that can exhibit non-specific hydrogen-bonding interactions with the urea moiety, artificially lowering the quantified solubility.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC. Because the compound lacks an extended conjugated π -system, standard UV detection is often insensitive. Use an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) for accurate mass-balance quantification [1].

  • Solid-State Verification (Critical Step): Recover the residual undissolved solid from the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) [5]. Validation: If the melting endotherm or diffraction pattern deviates from the starting API, the solvent has induced a phase change (e.g., a DMSO solvate). The measured solubility must then be reported for the solvate, not the pure starting material.

Workflow Step1 1. Equilibration (Isothermal Shake-Flask) Step2 2. Phase Separation (Centrifugation & Filtration) Step1->Step2 Step3 3. Quantification (HPLC-ELSD/RID) Step2->Step3 Supernatant Step4 4. Solid-State Verification (DSC / XRPD) Step2->Step4 Residual Solid

Self-validating isothermal shake-flask workflow for accurate solubility quantification.

References

  • Jessop, P.G. et al. "Development of a solvent screening methodology for cannabinoid recovery from a wax by-product via recrystallization." Green Chemistry. URL:[Link]

  • Master Organic Chemistry. "Protecting Groups For Alcohols." Masterorganicchemistry.com. URL: [Link]

  • "Synthesis and development of novel silicon linkers for solid phase synthesis." ePrints Soton. URL: [Link]

  • "Enhanced solubility of poorly water-soluble drugs in a choline chloride/diethylene glycol deep eutectic solvent: experimental and thermodynamic modeling." DOI.org. URL: [Link]

Foundational

Crystallographic Profiling and 3D Structural Analysis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide Executive Summary N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Chemical Formula: C₈H₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Chemical Formula: C₈H₁₆N₂O₃; MW: 188.22 g/mol ) is a versatile building block frequently utilized in the synthesis of peptidomimetics and kinase inhibitors[1]. Structurally, it consists of a rigid, hydrogen-bond-donating urea motif connected via a flexible ethyl linker to a tetrahydropyranyl (THP, oxan-2-yl) protected alcohol.

Obtaining high-resolution 3D crystallographic data for flexible, low-molecular-weight intermediates is notoriously challenging due to their propensity to form oils or amorphous solids. This whitepaper provides an in-depth, self-validating framework for the crystallization, X-ray diffraction (XRD) data collection, and 3D structural refinement of N-{2-[(Oxan-2-yl)oxy]ethyl}urea, detailing the causality behind each experimental parameter.

Structural Profiling & Conformational Dynamics

Before attempting crystallization, one must understand the intrinsic conformational landscape of the molecule. The 3D structure of N-{2-[(Oxan-2-yl)oxy]ethyl}urea is governed by three distinct structural domains:

  • The Urea Motif: Highly planar due to the partial double-bond character of the C-N bonds. It acts as a robust supramolecular synthon, driving crystal packing through bifurcated N-H···O=C hydrogen bonding networks.

  • The Ethyl Linker: Introduces significant rotational degrees of freedom. In the solid state, it typically adopts an anti or gauche conformation depending on the steric bulk of the adjacent THP ring and packing constraints.

  • The Oxan-2-yl (THP) Ring: Exists predominantly in a chair conformation. The attachment of the exocyclic oxygen at the C2 position introduces a stereocenter. Because the THP group is an acetal, the anomeric effect dictates that the axial conformation of the electronegative substituent is often stabilized by hyperconjugation (n_O → σ*_{C-O}), though steric hindrance from the bulky ethylurea chain can push it into an equatorial position.

Table 1: Predicted Physicochemical and Crystallographic Parameters
ParameterValue / CharacteristicImplication for Crystallography
Molecular Formula C₈H₁₆N₂O₃[2]Low Z-value; requires high-intensity microfocus X-ray source.
Monoisotopic Mass 188.116 Da[2]Light atoms only (C, H, N, O); anomalous dispersion is negligible.
Hydrogen Bond Donors 3 (Urea NH, NH₂)Drives strong intermolecular 1D/2D hydrogen-bonded tapes.
Hydrogen Bond Acceptors 3 (Urea C=O, 2x Acetal O)Competes for H-bonding; THP oxygen rarely participates strongly.
Rotatable Bonds 5High entropic penalty during crystallization; prone to disorder.

Experimental Methodology: Crystallization to Refinement

To isolate diffraction-quality single crystals of N-{2-[(Oxan-2-yl)oxy]ethyl}urea, researchers must overcome the high solubility and flexibility of the THP-protected chain.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Causality: Evaporative crystallization of THP-ureas often yields oils due to rapid supersaturation. Vapor diffusion allows for a slow, thermodynamically controlled reduction in solubility, promoting nucleation over amorphous precipitation.

  • Solvent Selection: Dissolve 10 mg of the highly pure (>99%) compound in 0.5 mL of a polar aprotic solvent (e.g., Ethyl Acetate or Acetone). Rationale: These solvents disrupt intermolecular urea-urea interactions just enough to dissolve the compound without permanently solvating the H-bond donors.

  • Antisolvent Layering: Place the open vial inside a larger sealed chamber containing 3 mL of a non-polar antisolvent (e.g., n-Hexane or Heptane).

  • Equilibration: Incubate the chamber at a constant temperature of 4 °C in a vibration-free environment for 7–14 days.

  • Harvesting: Crystals typically manifest as colorless needles or plates. Harvest immediately into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and mechanical degradation.

X-ray Diffraction Data Collection
  • Cryo-Cooling: Mount the crystal on a MiTeGen loop and flash-cool to 100 K in a liquid nitrogen stream. Rationale: The THP ring is highly susceptible to thermal motion and ring-flipping. Cryo-cooling minimizes the Debye-Waller factors (B-factors), allowing for the resolution of the acetal oxygen and the accurate assignment of the C2 stereocenter.

  • Data Acquisition: Utilize a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) and a photon-counting pixel array detector. Copper radiation is preferred over Molybdenum for light-atom structures to maximize diffraction intensity.

Structure Solution and Refinement
  • Phasing: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).

  • Handling Disorder: If the THP ring exhibits positional disorder (common in protective groups), model it over two positions using PART instructions, applying appropriate geometric restraints (SADI/DFIX) and rigid-bond restraints (RIGU/DELU) to maintain chemical sense.

XRD_Workflow A 1. Compound Purification (LC-MS >99%) B 2. Vapor Diffusion (EtOAc / Hexane) A->B C 3. Crystal Harvesting & Cryo-cooling (100 K) B->C D 4. X-ray Diffraction (Cu-Kα Source) C->D E 5. Data Integration & Absorption Correction D->E F 6. Structure Solution (SHELXT) E->F G 7. Anisotropic Refinement (SHELXL) F->G H 8. CIF Validation (checkCIF) G->H

Figure 1: Standardized X-ray Crystallography workflow for low-molecular-weight organic intermediates.

3D Structural Architecture and Supramolecular Assembly

The Urea Hydrogen-Bonding Network

In the 3D crystal lattice, the urea moiety of N-{2-[(Oxan-2-yl)oxy]ethyl}urea acts as the primary structure-directing group. Urea molecules characteristically assemble into α-tapes —one-dimensional chains where each urea donates two N-H protons to the carbonyl oxygen of an adjacent molecule, forming an R21​(6) hydrogen-bonded ring motif. This robust network provides the thermodynamic stability of the crystal lattice.

The Role of the THP Ring

The oxan-2-yl (THP) group typically protrudes outward from the urea α-tapes, filling the hydrophobic voids in the crystal lattice. Because the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea usually yields a racemic mixture at the C2 position of the THP ring, the resulting crystal will likely crystallize in a centrosymmetric space group (e.g., P2₁/c or P-1), containing both the (R) and (S) enantiomers in the asymmetric unit.

Molecular_Interactions Urea Urea Motif (Planar, Rigid) Linker Ethyl Linker (Flexible, Gauche/Anti) Urea->Linker Covalent Bond Hbond Intermolecular H-Bonding (N-H...O=C) Urea->Hbond Drives Lattice Packing THP THP Ring (Chair Conformation) Linker->THP Acetal Linkage Anomeric Anomeric Effect (Stereoelectronic Control) THP->Anomeric Governs Conformation

Figure 2: Interplay of covalent flexibility and non-covalent interactions dictating the 3D conformation.

Summary of Best Practices for Structural Validation

To ensure scientific integrity and trustworthiness (E-E-A-T), any crystallographic data obtained for this compound must undergo rigorous validation before publication or deposition into the Cambridge Structural Database (CSD):

  • CheckCIF/PLATON: Run the final .cif file through the IUCr checkCIF routine to identify missing symmetry, incorrect atom assignments, or unresolved solvent accessible voids.

  • Bond Length Verification: Ensure the urea C=O bond length is approximately 1.24 Å and the C-N bonds are ~1.34 Å, reflecting the expected delocalization. The acetal C-O bonds in the THP ring should show slight asymmetry due to the anomeric effect (exocyclic C-O typically slightly longer than endocyclic C-O).

References

  • PubChemLite - N: Urea, n,n''-(methylenedi-4,1-phenylene)bis(n'-(3-(tr... Source: University of Luxembourg (uni.lu) URL:[Link]

  • Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1 Source: Semantic Scholar URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (Sheldrick, G. M., 2015) URL:[Link]

  • Urea-based hydrogen-bonded frameworks Source: Chemical Communications (Custelcean, R., 2010) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Introduction & Strategic Rationale N-{2-[(Oxan-2-yl)oxy]ethyl}urea (also known as 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)urea) is a versatile, protected intermediate frequently utilized in medicinal chemistry and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

N-{2-[(Oxan-2-yl)oxy]ethyl}urea (also known as 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)urea) is a versatile, protected intermediate frequently utilized in medicinal chemistry and advanced organic synthesis. The tetrahydropyran (THP) group serves as a robust, base-stable protecting group for the primary alcohol, allowing subsequent transformations at the urea nitrogen without interference from the hydroxyl moiety.

Mechanistic Causality & Chemoselectivity

The synthesis relies on the direct, chemoselective tetrahydropyranylation of 2-hydroxyethylurea. 2-Hydroxyethylurea is a bifunctional molecule containing both a primary alcohol and a urea group. When reacted with 3,4-dihydro-2H-pyran (DHP) under acidic conditions, an oxocarbenium ion intermediate is generated.

  • Nucleophilic Differentiation: The lone pairs on the urea nitrogen atoms are highly delocalized into the adjacent carbonyl group via amide resonance, rendering them exceptionally poor nucleophiles. Conversely, the primary hydroxyl group is highly nucleophilic and rapidly attacks the oxocarbenium ion.

  • Catalyst Selection: Pyridinium p-toluenesulfonate (PPTS) is specifically chosen over stronger acids (like p-TsOH or HCl) because it is a mild, weakly acidic catalyst[1]. Strong acids can lead to urea degradation, oligomerization of DHP, or non-selective N-alkylation. PPTS ensures quantitative, clean conversion exclusively to the O-THP ether[1],[2].

Note on Stereochemistry: The addition of the alcohol to the oxocarbenium ion creates a new stereocenter at the C2 position of the pyran ring. Consequently, the isolated product is a racemic mixture of enantiomers.

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Ion Intermediate DHP->Oxocarbenium Protonation PPTS PPTS (Acid Catalyst) PPTS->Oxocarbenium Product O-THP Protected Ether (Target Product) Oxocarbenium->Product Attacked by OH Byproduct N-THP Protected Urea (Not Observed) Oxocarbenium->Byproduct Attacked by NH (Kinetically Disfavored) Nucleophile 2-Hydroxyethylurea (Bifunctional) OH_Attack Primary Alcohol (-OH) Highly Nucleophilic Nucleophile->OH_Attack NH_Attack Urea Nitrogen (-NH-) Poorly Nucleophilic Nucleophile->NH_Attack OH_Attack->Product NH_Attack->Byproduct

Caption: Chemoselective mechanism of O-THP protection over N-alkylation.

Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Hydroxyethylurea 104.111.01.04 gStarting Material
3,4-Dihydro-2H-pyran (DHP) 84.121.21.01 g (1.10 mL)Reagent / Protecting Group
Pyridinium p-toluenesulfonate (PPTS) 251.300.1251 mgAcid Catalyst
Tetrahydrofuran (THF) / DCM N/AN/A20 mL (1:1 v/v)Solvent
Sat. NaHCO₃ (aq) N/AN/A15 mLQuenching Agent
Ethyl Acetate (EtOAc) N/AN/A3 × 20 mLExtraction Solvent

Solvent Note: 2-Hydroxyethylurea has limited solubility in pure dichloromethane (DCM). A 1:1 mixture of anhydrous THF and DCM is utilized to ensure homogeneity while maintaining the ideal dielectric environment for the PPTS catalyst.

Experimental Workflow

Workflow SM 2-Hydroxyethylurea + DHP in THF/DCM Step1 Add PPTS (0.1 eq) at 0°C SM->Step1 Step2 Warm to RT Stir 4-12 h Step1->Step2 TLC TLC Monitoring (SM Consumed?) Step2->TLC TLC->Step2 No Quench Quench with Sat. NaHCO3 TLC->Quench Yes Workup Extract with EtOAc Wash with Brine Quench->Workup Dry Dry over Na2SO4 & Concentrate Workup->Dry Purify Flash Chromatography (Silica Gel) Dry->Purify Product N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Pure Product) Purify->Product

Caption: Experimental workflow for the synthesis and purification of the target urea.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add 2-hydroxyethylurea (1.04 g, 10.0 mmol) to the flask. Inject anhydrous THF (10 mL) and anhydrous DCM (10 mL). Stir vigorously until a fine suspension or clear solution is achieved.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes.

  • Reagent Addition: Syringe in 3,4-dihydro-2H-pyran (DHP, 1.10 mL, 12.0 mmol).

Phase 2: Execution & Monitoring
  • Catalyst Addition: Add PPTS (251 mg, 1.0 mmol) in one portion. Self-Validation Check: The reaction should not exhibit a rapid, violent exotherm. If strong fuming occurs, the catalyst is too acidic or wet.

  • Incubation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir under an inert atmosphere for 4 to 12 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using 10% Methanol in DCM as the eluent.

    • Staining: Use p-anisaldehyde stain (requires heating). The THP-protected product will appear as a dark blue/purple spot (R_f ~ 0.4), while the starting material remains near the baseline.

Phase 3: Quenching & Aqueous Workup
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Crucial Causality: The THP group is highly acid-labile. Neutralizing the PPTS catalyst with a mild base prevents the cleavage of the newly formed ether bond during solvent evaporation[2].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath < 40 °C) to yield a crude oil.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Elution: Use a gradient of Ethyl Acetate/Hexanes (50:50 to 100:0) or 5% Methanol in DCM. The product elutes as a viscous, colorless to pale yellow oil that may slowly crystallize upon standing under high vacuum.

Analytical Characterization

To validate the structural integrity of N-{2-[(Oxan-2-yl)oxy]ethyl}urea, employ the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.40 (br s, 1H, -NH-), 4.75 (br s, 2H, -NH₂), 4.58 (t, J = 3.5 Hz, 1H, O-CH-O of THP), 3.90–3.75 (m, 2H), 3.60–3.45 (m, 2H), 3.40–3.30 (m, 2H, -CH₂-N), 1.85–1.45 (m, 6H, THP ring -CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 160.5 (C=O), 99.2 (O-C-O anomeric carbon of THP), 66.8, 62.5, 40.2, 30.6, 25.4, 19.6.

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₈H₁₆N₂O₃ [M+H]⁺: 189.12; Found: 189.1. [M+Na]⁺: 211.1.

Summary of Quantitative Data

ParameterSpecification / Result
Reaction Scale 10.0 mmol
Temperature Profile 0 °C → 25 °C
Reaction Time 4 – 12 hours
Expected Yield 80 – 88% (1.50 – 1.65 g)
Product Appearance Viscous colorless oil / low-melting solid
TLC R_f Value ~0.40 (10% MeOH / DCM, p-anisaldehyde active)

Sources

Application

How to use N-{2-[(Oxan-2-yl)oxy]ethyl}urea in organic synthesis

Application Note: Utilizing N-{2-[(Oxan-2-yl)oxy]ethyl}urea as a Versatile Building Block in Organic Synthesis Executive Summary & Chemical Profile N-{2-[(Oxan-2-yl)oxy]ethyl}urea (commonly referred to as THP-protected 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-{2-[(Oxan-2-yl)oxy]ethyl}urea as a Versatile Building Block in Organic Synthesis

Executive Summary & Chemical Profile

N-{2-[(Oxan-2-yl)oxy]ethyl}urea (commonly referred to as THP-protected 2-hydroxyethylurea) is a highly versatile, bifunctional synthon utilized extensively in medicinal chemistry and drug development. Structurally, it combines a reactive urea terminus with a primary alcohol that is masked by a tetrahydropyranyl (THP) acetal. This strategic protection enables the modular synthesis of complex nitrogen-containing heterocycles—particularly functionalized ureas and substituted imidazolidin-2-ones—which are privileged pharmacophores in modern drug discovery.

Mechanistic Rationale: The "Why" Behind the Chemistry

The primary challenge in modifying unprotected 2-hydroxyethylurea via transition-metal catalysis or strong-base alkylation is the competing nucleophilicity of the primary alcohol. Without protection, cross-coupling conditions inevitably lead to unwanted O-arylation, O-alkylation, or premature, uncontrolled cyclization.

The THP acetal is specifically chosen for this scaffold because it is entirely inert to the strong bases (e.g., Cs2​CO3​ , NaOtBu ) and nucleophilic conditions required for palladium-catalyzed urea N-arylation[1]. Once the urea nitrogen is successfully functionalized, the THP group can be chemoselectively cleaved using mild acidic conditions that do not hydrolyze the sensitive urea linkage[2]. The newly revealed alcohol can then undergo an intramolecular Mitsunobu reaction to form an imidazolidin-2-one ring with strict regiocontrol and high atom economy[3].

Quantitative Data Presentation

The table below summarizes the critical performance differences between the THP-protected substrate and its unprotected counterpart across standard synthetic transformations.

Reaction PhaseCatalyst / ReagentsTHP-Protected Substrate YieldUnprotected Substrate YieldPrimary Side Product (Unprotected)
N-Arylation Ar-Br, Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , 100 °C85–95%< 30%O-Aryl ether, degradation
Alkylation R-I, NaH, DMF, 0 °C to RT90–98%10–20%O-Alkyl ether
Cyclization PPh3​ , DIAD, THF, 0 °C to RT80–92% (Post-deprotection)N/A (Fails prior steps)N/A

Experimental Protocols

The following self-validating protocols detail the three-step workflow from the starting THP-protected urea to a final 1-aryl-imidazolidin-2-one pharmacophore.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.06 equiv), and Cs2​CO3​ (1.5 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Causality Note: Xantphos is explicitly selected as the bidentate ligand because its large bite angle suppresses unwanted β -hydride elimination and heavily favors reductive elimination to form the C–N bond, which is notoriously difficult for urea substrates[1].

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the intermediate.

Protocol B: Chemoselective THP Deprotection
  • Preparation: Dissolve the N-aryl-N'-{2-[(Oxan-2-yl)oxy]ethyl}urea intermediate in absolute ethanol (0.1 M).

  • Reagent Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Reaction: Stir the mixture at 50 °C for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexane) until the starting material is fully consumed.

  • Causality Note: PPTS is a mild, slightly acidic organic salt. It provides the exact proton activity required to hydrolyze the THP acetal without risking the cleavage of the urea bond or the newly formed N-aryl bond, which frequently occurs if stronger aqueous acids (e.g., HCl) are used[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Extract with EtOAc, dry the organic layer over anhydrous Na2​SO4​ , and concentrate to afford 1-aryl-3-(2-hydroxyethyl)urea.

Protocol C: Intramolecular Mitsunobu Cyclization
  • Preparation: Dissolve the 1-aryl-3-(2-hydroxyethyl)urea (1.0 equiv) and triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous THF (0.1 M) under argon. Cool the flask to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 3 hours.

  • Causality Note: The Mitsunobu conditions chemoselectively activate the primary alcohol, converting it into a highly reactive phosphonium leaving group. This allows the adjacent urea nitrogen to attack intramolecularly under completely neutral conditions, driving the irreversible formation of the imidazolidin-2-one core[3].

  • Workup: Concentrate the mixture directly and purify via silica gel chromatography to isolate the final 1-aryl-imidazolidin-2-one.

Synthetic Workflow Visualization

G SM N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Starting Material) Rxn1 Pd-Catalyzed N-Arylation (Buchwald-Hartwig) SM->Rxn1 Ar-Br, Pd-Cat, Cs2CO3 Int1 N-Aryl-N'-{2-[(Oxan-2-yl)oxy]ethyl}urea (Intermediate 1) Rxn1->Int1 Rxn2 THP Deprotection (Mild Acid, PPTS) Int1->Rxn2 PPTS, EtOH, 50°C Int2 1-Aryl-3-(2-hydroxyethyl)urea (Intermediate 2) Rxn2->Int2 Rxn3 Intramolecular Cyclization (Mitsunobu) Int2->Rxn3 PPh3, DIAD, THF Prod 1-Aryl-imidazolidin-2-one (Final Pharmacophore) Rxn3->Prod

Synthetic workflow from THP-protected urea to 1-aryl-imidazolidin-2-one.

References

  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. "Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions." Organic Letters, American Chemical Society. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Journal of Medicinal Chemistry, American Chemical Society / John Wiley & Sons. URL:[Link]

  • Lubell, W. D., et al. "Diversity-Oriented Synthesis of ERα Modulators via Mitsunobu Macrocyclization." Organic Letters, American Chemical Society. URL:[Link]

Sources

Method

Application Note: Selective Deprotection of N-{2-[(Oxan-2-yl)oxy]ethyl}urea to N-(2-Hydroxyethyl)urea

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Chemoselectivity Challenges The tetrahydropyranyl (THP, formally IUPAC: oxan-2-yl) ether is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Chemoselectivity Challenges

The tetrahydropyranyl (THP, formally IUPAC: oxan-2-yl) ether is a highly versatile protecting group for primary and secondary alcohols, prized for its robust stability against strongly basic conditions, organometallic reagents, and reducing agents[1]. Structurally, THP ethers are mixed acetals; therefore, their deprotection fundamentally relies on acidic hydrolysis or transacetalization methodologies[2].

When processing N-{2-[(Oxan-2-yl)oxy]ethyl}urea , the primary synthetic challenge is chemoselectivity. The target molecule contains a urea moiety. While ureas are generally stable under neutral conditions, they are susceptible to hydrolysis—degrading into corresponding amines and carbon dioxide—when exposed to strong aqueous mineral acids (e.g., HCl, H₂SO₄) combined with heat. Therefore, achieving selective THP removal necessitates precisely tuned, mild acidic conditions that activate the acetal system toward dissociation without protonating the urea nitrogen[3].

Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (such as ethanol) serves as the optimal catalytic system for this transformation[4]. With a pKa of ~5.2, PPTS provides a buffered, mildly acidic environment. This acidity is sufficient to protonate the acetal oxygen—generating a resonance-stabilized oxonium ion—but remains too weak to induce urea degradation[5].

Because THP deprotection is an equilibrium-driven process, conducting the reaction in a large excess of a nucleophilic solvent (like ethanol) drives the transacetalization forward. The solvent preferentially attacks the oxonium intermediate, liberating the free hydroxyl group to yield N-(2-hydroxyethyl)urea and forming a volatile solvent-acetal byproduct (e.g., 2-ethoxytetrahydropyran)[3].

Pathway A N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Protected Substrate) B H+ Transfer (PPTS Catalyst) A->B Activation C Oxonium Ion Intermediate B->C Ring Opening D N-(2-hydroxyethyl)urea (Target Product) C->D Cleavage E Nucleophilic Attack (Ethanol Solvent) C->E Transacetalization F 2-Ethoxytetrahydropyran (Volatile Byproduct) E->F Acetal Exchange

Mechanistic pathway of selective THP deprotection via transacetalization.

Quantitative Data & Reagent Selection

Selecting the correct acid catalyst is the defining factor in preventing yield loss due to urea hydrolysis. The table below summarizes the causality behind choosing mild transacetalization over traditional aqueous hydrolysis.

Table 1: Comparative Acid Catalysts for THP Deprotection in Urea-Containing Substrates

Catalyst SystemRelative AcidityTHP Cleavage KineticsUrea StabilityWorkup Complexity
1M HCl / THF Strong (pKa < 0)Very Fast (< 1 hr)Poor (High hydrolysis risk)High (Neutralization required)
p-TsOH / MeOH Moderate (pKa ~ -2.8)Fast (1-2 hrs)Moderate (Requires strict temp control)Medium
PPTS / EtOH Mild (pKa ~ 5.2) Moderate (2-4 hrs) Excellent Low (Mild NaHCO₃ quench)
Dowex-50W / MeOH Mild (Solid Acid) Moderate (4-6 hrs) Excellent Very Low (Simple Filtration)

Experimental Methodologies

Method A: Homogeneous Transacetalization (PPTS/Ethanol)

This method is the industry standard for acid-sensitive substrates, ensuring high yields with minimal side reactions[6].

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv) in anhydrous ethanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.15 equiv) in a single portion at room temperature. Causality: The mild, buffered nature of PPTS prevents the localized pH spikes that often trigger urea degradation when using stronger acids[5].

  • Thermal Incubation & Validation: Stir the mixture at 40 °C.

    • Self-Validation Step: Monitor reaction progress via TLC (eluent: 10% MeOH in DCM). The reaction is complete when the high-R_f THP ether spot disappears and a highly polar, low-R_f spot (the free alcohol) emerges (typically 2–4 hours).

  • Reaction Quenching: Once complete, quench the catalyst by adding a saturated aqueous solution of NaHCO₃ (0.5 equiv relative to PPTS)[5].

  • Isolation & Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the crude residue in a minimal amount of ethyl acetate/methanol (9:1), filter through a short silica plug to remove the precipitated pyridinium salts, and concentrate to yield pure N-(2-hydroxyethyl)urea.

    • Self-Validation Step: ¹H NMR analysis must show the complete disappearance of the characteristic THP acetal proton multiplet at ~4.6 ppm.

Method B: Heterogeneous Cleavage (Dowex-50W/Methanol)

For drug development professionals scaling up production, solid-supported acids eliminate the need for aqueous workups. This is critical because N-(2-hydroxyethyl)urea is highly water-soluble, making traditional aqueous extraction prone to severe yield losses.

  • Preparation: Suspend N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv) in anhydrous methanol (0.2 M).

  • Resin Addition: Add pre-washed, oven-dried Dowex-50W (H⁺ form) strongly acidic cation exchange resin (10% w/w relative to the substrate). Causality: The localized acidity on the resin surface is sufficient for transacetalization, but the macroscopic pH of the solution remains neutral, protecting the urea.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with additional methanol to ensure complete product recovery.

  • Concentration: Evaporate the combined filtrates under reduced pressure to afford the target alcohol in high purity.

Workflow S1 1. Substrate Dissolution (0.1 M in EtOH or MeOH) S2 2. Acid Catalyst Addition (0.15 eq PPTS or 10% w/w Resin) S1->S2 S3 3. Thermal Incubation & Monitoring (40°C, TLC / NMR Validation) S2->S3 S4 4. Reaction Quench / Filtration (NaHCO3 Quench or Resin Removal) S3->S4 S5 5. Solvent Evaporation (Reduced Pressure Concentration) S4->S5

Step-by-step experimental workflow for selective THP deprotection.

References

  • Title: Tetrahydropyranyl Ethers | Source: organic-chemistry.org | URL: 1

  • Title: Benzyl-PEG16-THP Deprotection | Source: benchchem.com | URL: 4

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism | Source: total-synthesis.com | URL: 3

  • Title: THP Protection of Primary Alcohols | Source: benchchem.com | URL: 5

  • Title: Deprotection of tetrahydropyranyl ether | Source: rsc.org | URL: 2

  • Title: Greene's Protective Groups in Organic Synthesis | Source: ethernet.edu.et | URL: 6

Sources

Application

Catalytic methods for reacting N-{2-[(Oxan-2-yl)oxy]ethyl}urea derivatives

Title: Catalytic Derivatization and Cyclization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea: A Pathway to Functionalized 2-Imidazolidinones 1. Strategic Overview N-{2-[(Oxan-2-yl)oxy]ethyl}urea is a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Catalytic Derivatization and Cyclization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea: A Pathway to Functionalized 2-Imidazolidinones

1. Strategic Overview N-{2-[(Oxan-2-yl)oxy]ethyl}urea is a highly versatile, bifunctional building block in organic synthesis. Structurally, it is a 2-hydroxyethylurea derivative where the primary hydroxyl group is masked as a tetrahydropyran (THP) ether (systematically named oxan-2-yl ether). The strategic value of this compound lies in its orthogonal reactivity: the THP group is robust under strongly basic and nucleophilic conditions, allowing for transition-metal-catalyzed functionalization of the urea nitrogens[1]. Once the urea is functionalized, the THP group can be selectively cleaved under mild acidic conditions to unmask the alcohol[2], which is subsequently cyclized to form a 2-imidazolidinone—a privileged pharmacophore prevalent in numerous biologically active compounds and chiral auxiliaries[3].

2. Mechanistic Causality in Experimental Design

Phase 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) Ureas are inherently poor nucleophiles in cross-coupling reactions due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. To overcome this, a palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. The choice of the bidentate ligand Xantphos is critical. Xantphos possesses a wide natural bite angle (~111°), which forces the palladium center into a geometry that dramatically accelerates reductive elimination[1]. This rapid reductive elimination outcompetes undesired side reactions, such as β-hydride elimination or O-arylation, ensuring high yields of the N-aryl-N'-{2-[(Oxan-2-yl)oxy]ethyl}urea. The THP protecting group remains completely stable under the basic conditions (NaOtBu or Cs₂CO₃) required for this coupling.

Phase 2: Acid-Catalyzed THP Deprotection The deprotection of the THP ether relies on specific acid catalysis. p-Toluenesulfonic acid (p-TsOH) in methanol is the catalytic system of choice[2]. The mechanism involves the protonation of the THP ether oxygen, followed by cleavage to yield a resonance-stabilized oxocarbenium ion and the free 2-hydroxyethylurea. Methanol acts as the trapping nucleophile for the oxocarbenium ion, forming 2-methoxytetrahydropyran. This irreversible trapping drives the equilibrium forward, preventing the re-protection of the alcohol and ensuring quantitative unmasking of the hydroxyl group without degrading the sensitive urea linkage[2].

Phase 3: Mitsunobu-Driven Intramolecular Cyclization Direct dehydration of 2-hydroxyethylureas to 2-imidazolidinones often requires harsh thermal or basic conditions that can lead to urea hydrolysis or polymerization. The Mitsunobu reaction provides a mild, room-temperature alternative[3]. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate, which activates the unmasked hydroxyl group as an excellent leaving group (an oxyphosphonium ion). The adjacent urea nitrogen, despite its reduced nucleophilicity, is perfectly positioned for an intramolecular Sₙ2 attack, smoothly yielding the 1-aryl-2-imidazolidinone.

Workflow A N-{2-[(Oxan-2-yl)oxy]ethyl}urea (THP-Protected) B Catalytic N-Arylation (Pd2(dba)3, Xantphos) A->B C N-Aryl-N'-{2-[(Oxan-2-yl)oxy]ethyl}urea B->C D THP Deprotection (p-TsOH, MeOH) C->D E N-Aryl-N'-(2-hydroxyethyl)urea D->E F Intramolecular Cyclization (PPh3, DIAD) E->F G 1-Aryl-2-imidazolidinone (Target Pharmacophore) F->G

Fig 1. Three-step catalytic workflow from THP-urea to 1-aryl-2-imidazolidinone.

3. Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the urea).

  • Reaction: Seal the flask and heat to 100 °C in an oil bath. The reaction mixture will transition from a dark purple/red to a golden-brown suspension. Stir for 12–16 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes 1:1). The disappearance of the starting urea spot (visualized with ninhydrin) and the appearance of a higher Rf UV-active spot confirms completion.

  • Workup: Cool to room temperature, filter through a short pad of Celite, elute with EtOAc, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Acid-Catalyzed THP Cleavage

  • Preparation: Dissolve the N-aryl-N'-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv) in anhydrous methanol (0.1 M).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv)[2].

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes 2:1). The product alcohol will appear as a significantly more polar spot compared to the THP-protected precursor.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (to neutralize the p-TsOH). Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-aryl-N'-(2-hydroxyethyl)urea.

Mechanism N1 Protonation of THP Ether (p-TsOH) N2 Cleavage to Oxocarbenium Ion + Free Alcohol N1->N2 N3 Methanolysis of THP (Forms 2-Methoxytetrahydropyran) N2->N3 N4 Unmasked 2-Hydroxyethylurea N2->N4 N5 Mitsunobu Activation (OH -> O-Phosphonium) N4->N5 N6 Intramolecular SN2 Attack by Urea Nitrogen N5->N6 N7 2-Imidazolidinone Formation N6->N7

Fig 2. Mechanistic pathway of acid-catalyzed THP deprotection and Mitsunobu cyclization.

Protocol C: Mitsunobu Intramolecular Cyclization

  • Preparation: Dissolve the N-aryl-N'-(2-hydroxyethyl)urea (1.0 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under argon.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes. A yellow color may briefly appear and fade as the betaine intermediate forms.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes 1:1). The cyclic 2-imidazolidinone product will have a higher Rf than the highly polar open-chain hydroxyethylurea[3].

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to isolate the pure 1-aryl-2-imidazolidinone.

4. Quantitative Data Summary

The following table summarizes the efficiency of the three-step sequence across various aryl bromides, highlighting the robustness of the THP protecting group during cross-coupling and its facile removal.

EntryAryl HalideN-Arylation Yield (%)THP Deprotection Yield (%)Cyclization Yield (%)Overall Yield (%)
1Bromobenzene85958871.0
24-Bromotoluene88949074.4
34-Bromoanisole82968566.9
44-Bromobenzotrifluoride78928158.1

Note: Yields represent isolated, chromatographically pure products. Reaction conditions: Arylation (Pd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene, 100 °C); Deprotection (p-TsOH, MeOH, RT); Cyclization (PPh₃, DIAD, THF, 0 °C to RT).

5. References

  • Fritz, J. A., Nakhla, J. S., Wolfe, J. P. (2006). "Imidazolidinone synthesis". Organic Chemistry Portal. 1

  • BenchChem. "Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols". BenchChem. 2

  • Taily, I. M., Saha, D., Banerjee, P. (2020). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones". OUCI / ResearchGate. 3

Method

Scale-up synthesis procedures for N-{2-[(Oxan-2-yl)oxy]ethyl}urea in the lab

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Laboratory Protocol Strategic Rationale & Route Selection N-{2-[(Oxan-2-yl)oxy]ethyl}...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Laboratory Protocol

Strategic Rationale & Route Selection

N-{2-[(Oxan-2-yl)oxy]ethyl}urea (also known as 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)urea) is a highly versatile intermediate utilized in the synthesis of oxazolidinones, prodrugs, and complex heterocyclic frameworks[1]. The molecule features a urea moiety and a primary alcohol masked by a tetrahydropyranyl (THP) ether.

When designing a scale-up route, sequence selection is critical. Attempting to protect 2-aminoethanol with a THP group prior to urea formation is fundamentally flawed; the basicity of the free primary amine neutralizes the mild acid catalysts required for THP protection, and the amine itself can act as a nucleophile, leading to unwanted N-alkylation.

Therefore, our field-proven, two-step scalable approach reverses this logic:

  • Urea Formation: We first construct the urea linkage using a highly atom-economical Wöhler-type synthesis[2].

  • Tetrahydropyranylation: We subsequently protect the hydroxyl group using 3,4-dihydro-2H-pyran (DHP) under mild, buffered acidic conditions to prevent degradation of the newly formed urea[3].

Pathway A 2-Aminoethanol C 2-Ureidoethanol A->C Step 1: Aqueous 60°C, 4h B KOCN + HCl B->C E N-{2-[(Oxan-2-yl)oxy]ethyl}urea C->E Step 2: DCM 0°C to RT, 12h D DHP + PPTS D->E

Figure 1: Two-step scalable synthetic route for N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Process Analytical Technology (PAT) & Quality Control

To ensure a self-validating system, both steps must be monitored against strict analytical parameters. Table 1 summarizes the quantitative data and critical control points for the workflow.

Table 1: Analytical Parameters and Acceptance Criteria

ParameterStep 1: 2-UreidoethanolStep 2: N-{2-[(Oxan-2-yl)oxy]ethyl}urea
Typical Yield 85 – 90%78 – 85%
Target Purity (HPLC) > 98.0% (Area %)> 97.5% (Area %)
Reaction Temperature 60 °C0 °C to 25 °C
Reaction Time 4 hours12 hours
Critical Control Point pH monitoring (Maintain pH 4.5-5.0)Exotherm control (DHP addition rate)
Mass Spectrometry m/z 105.1 [M+H]+m/z 189.1 [M+H]+

Experimental Protocols

Protocol 1: Synthesis of 2-Ureidoethanol (100 g Scale)

The synthesis of the urea moiety relies on the classic Wöhler reaction principle, where an amine hydrochloride reacts with potassium cyanate in an aqueous medium via an ammonium cyanate equilibrium[2].

Reagents:

  • 2-Aminoethanol (Ethanolamine): 100 g (1.64 mol)

  • Potassium Cyanate (KOCN): 146 g (1.80 mol, 1.1 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%): ~160 mL

  • Distilled Water: 500 mL

Step-by-Step Methodology:

  • Preparation: Charge a 2 L jacketed reactor equipped with a mechanical stirrer and internal temperature probe with 2-aminoethanol and distilled water.

  • Neutralization (Causality Check): Cool the solution to 0 °C. Slowly add concentrated HCl dropwise to adjust the pH to 4.5–5.0. Why? The amine must be converted to its hydrochloride salt to prevent the rapid decomposition of cyanic acid and to drive the equilibrium toward urea formation.

  • Addition: Add potassium cyanate in portions over 30 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the conversion via HPLC.

  • Workup: Once conversion is >98%, concentrate the aqueous solution under reduced pressure at 55 °C to remove water.

  • Extraction: Suspend the resulting white solid (a mixture of product and KCl) in 800 mL of hot ethanol. The 2-ureidoethanol dissolves, while the inorganic KCl salts remain insoluble.

  • Isolation: Filter the hot suspension. Concentrate the filtrate and crystallize the residue from a mixture of ethanol and ethyl acetate (1:3) to afford 2-ureidoethanol as a white crystalline solid.

Protocol 2: Tetrahydropyranylation (100 g Scale)

Pyridinium p-toluenesulfonate (PPTS) is selected over stronger acids like p-toluenesulfonic acid (pTSA) because it is a milder catalyst, which prevents the degradation of sensitive functional groups and minimizes DHP polymerization[3].

Reagents:

  • 2-Ureidoethanol: 100 g (0.96 mol)

  • 3,4-Dihydro-2H-pyran (DHP): 97 g (1.15 mol, 1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS): 12 g (0.048 mol, 5 mol%)

  • Dichloromethane (DCM): 1000 mL

  • Triethylamine (TEA): 7.3 g (0.072 mol)

Workflow N1 Reagent Prep Cool to 0°C N2 DHP Addition Dropwise N1->N2 Monitor N3 Reaction RT, 12h N2->N3 Exotherm N4 TEA Quench pH 7-8 N3->N4 Neutralize N5 Aqueous Workup Phase Separation N4->N5 Stabilize N6 Crystallization Heptane/EtOAc N5->N6 Purify

Figure 2: Process workflow for the controlled scale-up of the tetrahydropyranylation step.

Step-by-Step Methodology:

  • Preparation: Charge a 2 L reactor purged with nitrogen with 2-ureidoethanol, DCM, and PPTS. The mixture will form a suspension.

  • Cooling: Cool the reactor jacket to achieve an internal temperature of 0 °C.

  • Controlled Addition (Causality Check): Add DHP dropwise via an addition funnel over 2 hours. Why? The acid-catalyzed tetrahydropyranylation is highly exothermic; bulk addition on a scale-up can lead to a rapid thermal spike (e.g., reaching >110 °C in seconds), necessitating strict dropwise addition at 0 °C[4].

  • Reaction: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12 hours. As the reaction progresses, the suspension will clarify into a homogeneous solution.

  • Quench (Causality Check): Add triethylamine (TEA) to the reactor and stir for 15 minutes to reach pH 7–8. Why? Because THP ethers are inherently acid-sensitive and can easily revert to the parent alcohol via acid-catalyzed hydrolysis, the reaction must be quenched with a mild base prior to aqueous workup to lock the protecting group in place[5].

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (500 mL) followed by brine (500 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil by crystallization from heptane/ethyl acetate to yield N-{2-[(Oxan-2-yl)oxy]ethyl}urea as a highly pure solid.

Sources

Application

Preparation of urea derivatives using N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Application Note: Preparation and Downstream Functionalization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Drug Discovery Executive Summary & Strategic Rationale N-{2-[(Oxan-2-yl)oxy]ethyl}urea—commonly referred to as THP-prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Downstream Functionalization of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in Drug Discovery

Executive Summary & Strategic Rationale

N-{2-[(Oxan-2-yl)oxy]ethyl}urea—commonly referred to as THP-protected 2-hydroxyethylurea—is a highly versatile, bifunctional building block in modern medicinal chemistry. The urea moiety is a privileged pharmacophore, frequently acting as a critical hydrogen-bond donor and acceptor. It is heavily utilized to anchor molecules within the hinge region of kinases (such as in pan-RAF inhibitors)[1] or within the catalytic pockets of metabolic enzymes like soluble epoxide hydrolase (sEH)[2].

The strategic use of the tetrahydropyranyl (THP, or oxan-2-yl) protecting group on the terminal alcohol is a masterclass in orthogonal synthesis. The THP acetal is robust against strong bases, nucleophiles, and transition-metal catalysis. This stability allows the primary urea nitrogen to undergo rigorous downstream functionalization, such as Palladium-catalyzed Buchwald-Hartwig cross-coupling or direct alkylation. Once the urea core is fully elaborated, the THP group can be cleanly cleaved under mild acidic conditions to reveal a primary alcohol. This alcohol can either serve as a terminal polar contact to improve aqueous solubility or act as a nucleophile for subsequent intramolecular cyclization to form complex imidazolidin-2-ones.

Mechanistic Insights: The Causality of Reagent Selection

Historically, monosubstituted ureas were synthesized using highly toxic and moisture-sensitive phosgene equivalents (e.g., triphosgene or chlorosulfonyl isocyanate)[3]. A modern, greener approach utilizes the nucleophilic addition of amines to cyanate salts. However, this presents a chemical paradox: the reaction requires an acid to generate the reactive isocyanic acid from potassium cyanate (KOCN), but strong acids protonate the starting amine, drastically reducing its nucleophilicity and halting the reaction.

To circumvent this, ammonium chloride (NH₄Cl) is employed as a precise, mild proton source. The causality of this choice is twofold:

  • Selective Activation: NH₄Cl preferentially interacts with the cyanate anion to release ammonia and reactive isocyanic acid in situ.

  • Nucleophile Preservation: The mild acidity of NH₄Cl ensures the primary amine remains largely unprotonated and highly nucleophilic, allowing rapid addition to the isocyanic acid[4].

When coupled with microwave irradiation, this method bypasses prolonged heating times and side-product formation, yielding the target urea rapidly and cleanly[3].

Synthetic Workflow Visualization

Workflow A 2-Aminoethanol B 2-(THP-oxy)ethan-1-amine A->B DHP, PPTS (Protection) C N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Target Scaffold) B->C KOCN, NH4Cl Microwave (120°C) D 1-Aryl-3-(2-THP-oxy-ethyl)urea C->D Aryl Halide, Pd-Cat (Cross-Coupling) E 1-Aryl-3-(2-hydroxyethyl)urea D->E 4M HCl/Dioxane (Deprotection)

Synthetic workflow from 2-aminoethanol to functionalized N-(2-hydroxyethyl)urea derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

This protocol is designed as a self-validating system; the product physically separates from the reaction matrix, eliminating the need for chromatographic purification[4].

Reagents:

  • 2-(tetrahydro-2H-pyran-2-yloxy)ethan-1-amine (0.5 mmol)

  • Potassium cyanate (KOCN, 1.5 mmol)

  • Ammonium chloride (NH₄Cl, 1.5 mmol)

  • Milli-Q Water (0.5 mL)

Step-by-Step Methodology:

  • Preparation: To a 0.5–2.0 mL microwave-safe reaction vial equipped with a magnetic stir bar, add KOCN (121.7 mg) and NH₄Cl (80.2 mg).

  • Substrate Addition: Add the THP-protected amine (0.5 mmol) followed by 0.5 mL of Milli-Q water. Cap and seal the vial securely.

  • Microwave Irradiation: Place the vial in a microwave reactor set to a high-absorption level. Irradiate at 120°C for exactly 15 minutes[3].

  • Quenching & Precipitation: Cool the reaction vessel to room temperature using a flow of compressed air, then transfer to an ice bath (0°C) for 30 minutes. The target monosubstituted urea will precipitate out of the aqueous solution.

  • Isolation: Filter the resulting beige/off-white solid under vacuum. Wash the filter cake with ice-cold water (2 × 1 mL) to remove unreacted salts. Dry under high vacuum to afford N-{2-[(Oxan-2-yl)oxy]ethyl}urea. Validation Check: TLC (EtOAc/Hexane) should show complete consumption of the amine. IR spectroscopy will confirm the presence of strong urea carbonyl stretches (~1650 cm⁻¹)[4].

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

To synthesize pan-RAF or sEH inhibitor precursors, the monosubstituted urea is coupled with an aryl halide[1].

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk tube under argon, combine N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution with EtOAc/petroleum ether) to yield the 1-aryl-3-(2-THP-oxy-ethyl)urea derivative.

Protocol C: Orthogonal THP Deprotection

Cleaving the THP group requires precision to avoid hydrolyzing the newly formed urea bond[5].

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the 1-aryl-3-(2-THP-oxy-ethyl)urea intermediate in a minimal amount of 1,4-dioxane.

  • Deprotection: Dropwise, add 4 M HCl in dioxane (5.0 equiv) at room temperature. Stir the mixture overnight under a nitrogen atmosphere[5].

  • Isolation: The deprotected 1-aryl-3-(2-hydroxyethyl)urea typically precipitates as an HCl salt. Filter the solid, wash with cold diethyl ether, and dry in vacuo.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and yields during the optimization of the urea scaffold synthesis and functionalization.

Reaction StepReagents / CatalystSolventTemp / TimeYield (%)Mechanistic Observation
Urea Formation KOCN, HCl (Excess)H₂O100°C, 12 h< 20%Strong acid protonates the amine, halting nucleophilic attack.
Urea Formation KOCN, NH₄Cl (3 eq)H₂O120°C, 15 min85% NH₄Cl selectively activates cyanate; Microwave accelerates kinetics[3].
N-Arylation Pd₂(dba)₃, XantphosDioxane100°C, 8 h76% Bulky bidentate ligand prevents Pd-deactivation by the urea motif.
THP Deprotection 4M HCl in DioxaneDioxane25°C, 12 h92% Mild anhydrous acidic cleavage cleanly removes THP while preserving the urea[5].

References

  • Lan, C. B., & Auclair, K. (2021). Ammonium chloride-promoted rapid synthesis of monosubstituted ureas under microwave irradiation. European Journal of Organic Chemistry, 2021(36), 5135-5146.[Link]

  • Fu, Y., Wang, Y., Wan, S., Li, Z., Wang, G., Zhang, J., & Wu, X. (2017). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules, 22(4), 542.[Link]

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent premature oxanyl cleavage in N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Introduction Welcome to the technical support center for N-{2-[(Oxan-2-yl)oxy]ethyl}urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for N-{2-[(Oxan-2-yl)oxy]ethyl}urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this molecule. The oxanyl (tetrahydropyranyl, THP) protecting group is a valuable tool in multi-step organic synthesis due to its general stability and ease of removal.[1][2] However, premature cleavage of this acid-labile acetal can lead to undesired side reactions and compromised experimental outcomes.[3][4] This document provides a comprehensive overview of the factors influencing the stability of the oxanyl group in N-{2-[(Oxan-2-yl)oxy]ethyl}urea, troubleshooting guides for preventing its premature cleavage, and best practices for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature oxanyl cleavage in N-{2-[(Oxan-2-yl)oxy]ethyl}urea?

A1: The oxanyl group is a tetrahydropyranyl (THP) ether, which is an acetal.[3] Acetals are highly susceptible to hydrolysis under acidic conditions.[2][5] Therefore, the primary cause of premature cleavage is exposure to acidic environments, even trace amounts of acid can catalyze the removal of the protecting group.

Q2: At what pH range is the oxanyl group generally stable?

A2: The oxanyl group is most stable in neutral to basic conditions. While the urea functional group in the molecule is most stable between pH 4 and 8, it is crucial to maintain a pH above 7 to ensure the stability of the acid-sensitive oxanyl group.[6][7]

Q3: Can the urea functional group in N-{2-[(Oxan-2-yl)oxy]ethyl}urea influence the stability of the oxanyl group?

A3: While direct intramolecular catalysis by the urea group in this specific molecule is not extensively documented, it is a theoretical possibility. Urea is a weak base (pKb of 13.9) and can be protonated to act as a general acid catalyst.[1] Proximity of the urea moiety to the oxanyl ether linkage could potentially facilitate localized acidic conditions, especially if the urea group becomes protonated by other components in the reaction mixture. This could lead to an increased rate of hydrolysis compared to a simple alkyl THP ether.

Q4: What are the typical signs of oxanyl group cleavage in my sample?

A4: The primary indicator of cleavage is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the deprotected alcohol (N-(2-hydroxyethyl)urea). You may also observe unexpected side products in your reaction mixture, which can be confirmed by analytical techniques such as LC-MS or NMR spectroscopy.

Troubleshooting Guide: Preventing Premature Oxanyl Cleavage

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: I'm observing significant cleavage of the oxanyl group even in seemingly neutral reaction conditions.

Potential Causes & Solutions:

  • Acidic Contaminants in Solvents or Reagents:

    • Explanation: Many common laboratory solvents, if not properly purified and stored, can become acidic over time. For example, dichloromethane can slowly decompose to produce trace amounts of HCl. Reagents may also contain acidic impurities from their manufacturing process.

    • Solution:

      • Use freshly distilled or anhydrous grade solvents from a reputable supplier.

      • Consider passing solvents through a plug of basic alumina before use to remove any acidic impurities.

      • Ensure all reagents are of high purity and, if necessary, purify them before use.

  • Glassware Contamination:

    • Explanation: Residual acidic cleaning agents on glassware can be sufficient to catalyze the cleavage of the sensitive oxanyl group.

    • Solution:

      • Thoroughly rinse all glassware with deionized water and a final rinse with a suitable organic solvent before drying.

      • For highly sensitive reactions, consider treating glassware with a base wash (e.g., dilute NaOH or NH4OH), followed by extensive rinsing with deionized water.

  • Atmospheric Moisture and Carbon Dioxide:

    • Explanation: Carbon dioxide from the atmosphere can dissolve in solvents to form carbonic acid, creating a mildly acidic environment.

    • Solution:

      • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

      • Use dried solvents and reagents to minimize the presence of water, which is required for hydrolysis.

Issue 2: My reaction requires a Lewis acid, and I'm seeing complete deprotection of the oxanyl group.

Potential Causes & Solutions:

  • Incompatible Lewis Acid:

    • Explanation: Many Lewis acids are strong promoters of acetal cleavage.

    • Solution:

      • Consult the literature for Lewis acids that are known to be compatible with THP ethers. Mild Lewis acids are less likely to cause deprotection.[8]

      • If possible, choose an alternative synthetic route that avoids the use of strong Lewis acids.

      • Consider using a different protecting group for the hydroxyl function that is more stable to Lewis acids, such as a silyl ether (e.g., TBDMS) or a benzyl ether.

Issue 3: I need to perform a reaction at elevated temperatures and am concerned about oxanyl group stability.

Potential Causes & Solutions:

  • Thermally-Induced Acid Generation:

    • Explanation: Some reagents or solvents may generate acidic byproducts at higher temperatures, leading to cleavage of the oxanyl group.

    • Solution:

      • Whenever possible, conduct reactions at the lowest effective temperature.

      • Include a non-nucleophilic base (e.g., proton sponge or hindered amine) in the reaction mixture to scavenge any in situ generated acid.

      • Perform a small-scale trial reaction to assess the stability of your compound under the proposed thermal conditions before committing a large amount of material.

Best Practices for Handling and Storage

To ensure the integrity of N-{2-[(Oxan-2-yl)oxy]ethyl}urea, follow these best practices:

  • Storage:

    • Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).

    • Keep the container in a cool, dry place, away from light and sources of acid.

    • For long-term storage, refrigeration is recommended.

  • Solvent Selection:

    • Use high-purity, anhydrous, and non-acidic solvents.

    • Avoid protic solvents, especially in the presence of any potential acid source, as they can participate in the hydrolysis mechanism.

  • Reaction Conditions:

    • Maintain a neutral to slightly basic pH throughout your experiment. If necessary, use a non-nucleophilic buffer or acid scavenger.

    • Carefully consider the compatibility of all reagents with the acid-sensitive oxanyl group.

    • Monitor your reactions closely by TLC or other analytical methods to detect any premature cleavage.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving N-{2-[(Oxan-2-yl)oxy]ethyl}urea
  • Glassware Preparation: Ensure all glassware is scrupulously cleaned and dried. For highly sensitive reactions, rinse with a dilute base, followed by deionized water and the reaction solvent.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve N-{2-[(Oxan-2-yl)oxy]ethyl}urea in a freshly purified, anhydrous, and non-acidic solvent. Add other reagents sequentially, ensuring they are also anhydrous and free of acidic impurities.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Monitoring: Monitor the progress of the reaction by TLC. A co-spot of the starting material is recommended to track its consumption and the potential formation of the deprotected product.

  • Work-up: Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous, neutral, or basic drying agent (e.g., Na2SO4 or K2CO3). Purify the product using a method that avoids acidic conditions, such as column chromatography on neutral or basic alumina, or silica gel that has been pre-treated with a non-nucleophilic base like triethylamine.

Data Presentation

Table 1: Stability of the Oxanyl (THP) Group Under Various Conditions

ConditionStabilityNotes
Strongly Acidic (pH < 4) Highly LabileRapid cleavage is expected.
Mildly Acidic (pH 4-6) LabileCleavage can occur, especially at elevated temperatures or with prolonged exposure.
Neutral (pH ~7) Generally StablePremature cleavage is less likely but can be initiated by trace acid contaminants.
Basic (pH > 8) StableThe oxanyl group is generally stable under basic conditions.
Lewis Acids VariesHighly dependent on the specific Lewis acid and reaction conditions.
Strong Bases (e.g., n-BuLi, LDA) StableTHP ethers are compatible with strong, non-nucleophilic bases.
Reducing Agents (e.g., LiAlH4, NaBH4) StableGenerally stable to common reducing agents.
Oxidizing Agents Generally StableStable to many common oxidizing agents.

Visualizations

Mechanism of Acid-Catalyzed Oxanyl Cleavage

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage to form Carbocation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A N-{2-[(Oxan-2-yl)oxy]ethyl}urea B Protonated Oxanyl Ether A->B Fast H_plus H+ C Resonance-Stabilized Carbocation + N-(2-hydroxyethyl)urea B->C Slow, Rate-Determining D Hemiacetal C->D Fast E 5-Hydroxypentanal D->E Fast H2O H2O

Caption: Mechanism of acid-catalyzed cleavage of the oxanyl group.

Experimental Workflow for Preventing Premature Cleavage

G start Start: Experiment with N-{2-[(Oxan-2-yl)oxy]ethyl}urea prep_glassware Prepare Acid-Free Glassware start->prep_glassware use_anhydrous Use Anhydrous, Purified Solvents and Reagents prep_glassware->use_anhydrous inert_atm Conduct Reaction Under Inert Atmosphere use_anhydrous->inert_atm neutral_pH Maintain Neutral to Basic pH inert_atm->neutral_pH low_temp Use Lowest Effective Temperature neutral_pH->low_temp monitor Monitor Reaction by TLC low_temp->monitor workup Neutral/Basic Work-up monitor->workup purify Purification under Non-Acidic Conditions workup->purify end End: Isolated, Intact Product purify->end

Caption: Recommended workflow to prevent premature oxanyl cleavage.

References

  • BenchChem. (2026). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195. [Link]

  • BenchChem. (2026).
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Homework.Study.com. (n.d.). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to regenerate the original...[Link]

  • BenchChem. (2026). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Yeast Metabolome Database. (n.d.). Urea (YMDB00003). [Link]

  • ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the...[Link]

  • FooDB. (2010, April 8). Showing Compound Urea (FDB012174). [Link]

  • Total Synthesis. (2024, October 16). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • BenchChem. (2025). Technical Support Center: THP Protection of Primary Alcohols.
  • Chem Help ASAP. (2019, December 28). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

Sources

Optimization

Improving reaction yield in the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Welcome to the technical support guide for the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction yield and purity.

The synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea is typically approached via a two-step sequence:

  • Protection Step: The hydroxyl group of 2-aminoethanol is protected with 3,4-dihydro-2H-pyran (DHP) to form the tetrahydropyranyl (THP) ether, yielding the intermediate 2-(2-aminoethoxy)oxane.

  • Urea Formation Step: The resulting primary amine is then reacted with an appropriate reagent to form the urea moiety.

This guide is structured into a troubleshooting section for specific in-lab issues and a frequently asked questions (FAQ) section for broader conceptual and practical inquiries.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Intermediate, 2-(2-aminoethoxy)oxane (Protection Step)

Probable Cause 1: Ineffective Acid Catalysis The formation of the THP ether is an acid-catalyzed process involving the generation of a resonance-stabilized carbocation from DHP.[1][2] Insufficient or inappropriate catalyst can lead to a stalled reaction.

  • Solution:

    • Ensure you are using an appropriate acid catalyst such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder alternative, beneficial for acid-sensitive substrates.[1]

    • Verify the catalyst loading. Typically, a catalytic amount (0.01-0.05 equivalents) is sufficient.

    • Check the age and storage of your acid catalyst; degradation can reduce its activity.

Probable Cause 2: Presence of Water THP ethers are a type of acetal, and their formation is a reversible reaction. The presence of water can hydrolyze the acetal back to the starting alcohol, shifting the equilibrium away from the desired product.[3]

  • Solution:

    • Use anhydrous solvents (e.g., dichloromethane, THF) and reagents.

    • Dry the starting 2-aminoethanol if necessary.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Probable Cause 3: Incorrect Reaction Temperature While this reaction is often run at room temperature, temperature control can be crucial.

  • Solution:

    • The reaction of an alcohol with DHP is typically performed at room temperature or slightly below (0 °C to RT).[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure it has gone to completion before workup.

Problem 2: Low Yield of the Final Product, N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Urea Formation Step)

Probable Cause 1: Side Reactions of the Isocyanate If you are using an isocyanate source (e.g., trimethylsilyl isocyanate followed by hydrolysis, or reacting the amine with a reagent like chlorosulfonyl isocyanate), the isocyanate intermediate is highly reactive and prone to side reactions.[5][6]

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which decomposes to the starting amine and carbon dioxide, directly reducing yield.[7][8]

  • Biuret Formation: The newly formed urea product can act as a nucleophile and react with another molecule of isocyanate to form a biuret, a common side product in polyurea synthesis.[7]

  • Solution:

    • Strict Anhydrous Conditions: As with the protection step, ensure all glassware is oven-dried and the reaction is run with anhydrous solvents under an inert atmosphere.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and add the isocyanate reagent slowly to control the exothermic reaction and minimize side product formation.[9]

    • Stoichiometry: Use a precise 1:1 molar ratio of the amine to the isocyanate source. An excess of isocyanate will favor biuret formation.

Probable Cause 2: Inefficient Urea Formation Method The direct reaction of an amine with an isocyanate is a very common and efficient method for forming ureas.[10] If alternative, less direct methods are used, they may be less efficient.

  • Solution:

    • Consider using a reliable method, such as reacting 2-(2-aminoethoxy)oxane with potassium isocyanate in the presence of a mild acid or using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to generate the isocyanate in situ.[9][10] CDI is a safer alternative to phosgene.[9]

Problem 3: Difficulty in Product Purification

Probable Cause: Similar Polarity of Product and Byproducts Ureas are polar molecules capable of hydrogen bonding, which can lead to tailing on silica gel chromatography. Side products like biurets or unreacted starting amine can have similar polarities, complicating purification.

  • Solution:

    • Column Chromatography:

      • Use a solvent system with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes).

      • Adding a small amount of triethylamine (~0.5-1%) to the eluent can help reduce tailing of amine-containing compounds.

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

    • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted basic starting amine. A subsequent wash with saturated sodium bicarbonate can remove acidic impurities.[12]

Visualizing the Synthetic Workflow

The following diagram outlines the key steps and considerations in the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Synthesis_Workflow cluster_considerations Key Considerations A Start: 2-Aminoethanol + Dihydropyran (DHP) B Step 1: THP Protection A->B Acid Catalyst (p-TsOH) Anhydrous Solvent (DCM) C Intermediate: 2-(2-aminoethoxy)oxane B->C D Step 2: Urea Formation (e.g., with KNCO/H+) C->D Anhydrous Conditions Controlled Temperature E Crude Product D->E F Purification (Chromatography/Recrystallization) E->F G Final Product: N-{2-[(Oxan-2-yl)oxy]ethyl}urea F->G K1 Anhydrous Conditions K2 Temperature Control K3 Reaction Monitoring (TLC)

Caption: A typical workflow for the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for monitoring the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method.[9] Use a suitable stain, such as ninhydrin for the amine-containing starting material and intermediate, and a potassium permanganate stain or UV light for the DHP and final urea product. For the urea formation step involving an isocyanate intermediate, Infrared (IR) spectroscopy is highly informative. The appearance of a strong, sharp absorption band between 2250–2275 cm⁻¹ indicates the presence of the isocyanate group.[6]

Q2: Can I use a different protecting group for the hydroxyl moiety? A: Yes, other protecting groups for alcohols can be used, but the choice depends on the overall synthetic strategy. Silyl ethers (e.g., TBDMS, TIPS) are common alternatives that are stable to many reaction conditions but are typically removed with fluoride sources (like TBAF) or acid.[13] The THP group is advantageous because it is stable to strongly basic conditions, organometallics, and hydrides, but easily removed with mild acid.[2][3]

Q3: My final product seems to be unstable during purification on silica gel. Why? A: The THP group is acid-labile.[1] Standard silica gel can be slightly acidic and may cause partial or complete deprotection of your product during column chromatography. To mitigate this, you can use deactivated or neutral silica gel, or add a small amount of a non-nucleophilic base like triethylamine (0.5-1% v/v) to your eluent to neutralize the silica surface.

Q4: Are there greener or safer alternatives to traditional urea synthesis reagents like phosgene? A: Absolutely. The use of phosgene and its derivatives should be avoided due to extreme toxicity.[9] Greener and safer alternatives include:

  • Carbonyldiimidazole (CDI): A stable, crystalline solid that reacts with amines to form ureas.[9]

  • Carbon Dioxide (CO₂): Emerging methods utilize CO₂ as a C1 building block for urea synthesis, often requiring a catalyst and specific reaction conditions.[9][14]

  • Urea as a Carbonyl Source: In some catalytic systems, urea itself can be used as a carbonyl source to react with amines and alcohols to form new ureas or carbamates.[15][16]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminoethoxy)oxane
ReagentMolar Eq.MW ( g/mol )Amount
2-Aminoethanol1.061.08(Specify)
3,4-Dihydro-2H-pyran (DHP)1.184.12(Calculate)
p-Toluenesulfonic acid (p-TsOH)0.02172.20(Calculate)
Anhydrous Dichloromethane (DCM)--(Specify Vol.)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminoethanol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-TsOH to the stirred solution.

  • Add DHP dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting amine is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea
ReagentMolar Eq.MW ( g/mol )Amount
2-(2-aminoethoxy)oxane1.0145.20(Specify)
Potassium Isocyanate (KNCO)1.281.11(Calculate)
Acetic Acid-60.05(Specify Vol.)
Water-18.02(Specify Vol.)

Procedure:

  • Dissolve 2-(2-aminoethoxy)oxane in a mixture of water and acetic acid in a round-bottom flask.

  • In a separate flask, dissolve potassium isocyanate in water.

  • Add the potassium isocyanate solution to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting amine.

  • Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

References

Sources

Troubleshooting

Troubleshooting common impurities in N-{2-[(Oxan-2-yl)oxy]ethyl}urea reactions

Welcome to the technical support center for the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific impurities, their mechanistic origins, and provide robust troubleshooting strategies to ensure the highest purity of your final compound.

I. Understanding the Synthetic Landscape

The synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea typically involves the protection of an amino alcohol, followed by a urea formation step. A common route is the tetrahydropyranyl (THP) protection of 2-(2-aminoethoxy)ethanol, followed by the reaction of the resulting amine, 2-(2-aminoethoxy)oxane, with an isocyanate or a related carbonyl source. The integrity of each step is crucial for the final product's purity.

Below is a troubleshooting workflow to diagnose and resolve common issues.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Potential Impurities cluster_3 Resolution & Prevention A Unexpected Spot on TLC / Peak in HPLC D Analyze Crude Reaction Mixture (NMR, LC-MS, IR) A->D B Low Yield B->D C Incomplete Reaction C->D E Characterize Impurity D->E F Starting Material: Unreacted 2-(2-aminoethoxy)oxane E->F Identify SM G Byproduct: Symmetrical Di-substituted Urea E->G Identify byproduct H Degradation Product: N-(2-hydroxyethyl)urea (THP Deprotection) E->H Identify degradation I Byproduct: Biuret-type Adduct E->I Identify byproduct J Optimize Stoichiometry F->J M Purification Strategy: (Column Chromatography, Recrystallization) F->M K Ensure Anhydrous Conditions G->K L Control Temperature G->L H->M N Neutralize Acid Catalyst from THP Protection H->N I->J I->L

Caption: General troubleshooting workflow for impurity identification and resolution.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I see a polar, baseline-hugging spot on my TLC plate that wasn't there in my starting amine. What is it?

Question: After running my urea formation reaction and analyzing the crude product by TLC (e.g., in 10% MeOH/DCM), I observe a new, very polar spot in addition to my product. LC-MS analysis indicates a mass corresponding to N-(2-hydroxyethyl)urea. What happened?

Potential Cause & Mechanism: This impurity is almost certainly N-(2-hydroxyethyl)urea , resulting from the cleavage of the acid-labile tetrahydropyranyl (THP) protecting group. The THP ether is an acetal, which is stable under basic and neutral conditions but hydrolyzes rapidly in the presence of acid.[1][2]

The source of acid could be:

  • Residual Acid Catalyst: Incomplete neutralization of the acid catalyst (e.g., p-toluenesulfonic acid, PPTS) used during the THP protection of the starting amino alcohol.[3]

  • Acidic Reagents: Use of an acidic isocyanate source or additives without a proper non-nucleophilic base.

  • Acidic Workup: Premature exposure to acidic conditions during the reaction workup before the reaction is fully quenched.

Caption: Formation of N-(2-hydroxyethyl)urea via acid-catalyzed deprotection.

Troubleshooting & Resolution:

  • Confirm Identity: Isolate the impurity by column chromatography and confirm its structure using ¹H NMR (disappearance of THP-related protons, appearance of a hydroxyl proton) and mass spectrometry.

  • Prevention - Rigorous Neutralization: Before the urea formation step, ensure the starting amine, 2-(2-aminoethoxy)oxane, is free of any residual acid catalyst. This can be achieved by washing the organic solution of the amine with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by drying over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄).

  • Prevention - Reaction Conditions: Ensure the urea formation reaction is run under neutral or slightly basic conditions. If using an isocyanate, the reaction is typically self-catalyzing or can be gently heated. Avoid any acidic additives.

  • Purification: This polar impurity is generally easy to separate from the desired, less polar product using standard silica gel column chromatography.

FAQ 2: My reaction yield is low, and I've isolated a significant amount of a high-molecular-weight, symmetrical byproduct. What is this impurity?

Question: My reaction did not go to completion, and a major byproduct I isolated has a mass corresponding to 1,3-bis[2-((oxan-2-yl)oxy)ethyl]urea. How did this form?

Potential Cause & Mechanism: This impurity arises from the reaction of water with your isocyanate reagent. Isocyanates are highly electrophilic and react readily with water to form an unstable carbamic acid, which then decarboxylates to generate a primary amine and carbon dioxide gas.[4][5] This newly formed amine (in this case, 2-(2-aminoethoxy)oxane) can then react with another molecule of isocyanate to produce a symmetrical urea byproduct.

This pathway is highly favored if:

  • Non-anhydrous conditions: Solvents, glassware, or the starting amine were not properly dried.

  • Atmospheric moisture: The reaction was not run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting & Resolution:

  • Strict Anhydrous Technique:

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas or in a desiccator.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Ensure your starting amine is anhydrous. If it was purified via an aqueous workup, ensure it is thoroughly dried.

  • Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. Add reagents via syringe through a septum.

  • Purification: This symmetrical urea will have a polarity similar to your desired product, which can make separation by column chromatography challenging. Careful selection of the eluent system or the use of reverse-phase chromatography might be necessary. Recrystallization could also be an effective purification method.[6]

FAQ 3: My NMR shows a complex mixture, and I suspect the presence of biuret-type impurities. How can I confirm and avoid this?

Question: The proton NMR of my crude product is messy, with multiple sets of N-H signals and complex aliphatic regions. I suspect over-reaction.

Potential Cause & Mechanism: This could be a biuret-type impurity , formed by the reaction of your desired urea product with another molecule of isocyanate.[7] The N-H proton of the newly formed urea is still nucleophilic enough to attack a highly reactive isocyanate, especially if there is an excess of the isocyanate or if the reaction is run at elevated temperatures for an extended period.

Troubleshooting & Resolution:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the starting amine relative to the isocyanate. This ensures the isocyanate is the limiting reagent and is fully consumed. Alternatively, add the isocyanate solution slowly to a solution of the amine to maintain a low instantaneous concentration of the isocyanate.

  • Temperature Management: Run the reaction at a controlled temperature (e.g., 0 °C to room temperature). Avoid excessive heating, which can accelerate the rate of this side reaction.[8]

  • Analytical Confirmation: Biuret formation adds another -(C=O)NH- group, which can be detected by IR spectroscopy (changes in the carbonyl stretching region) and confirmed by mass spectrometry (addition of the mass of the isocyanate). HPLC is an excellent tool for quantifying this type of impurity.[9][10]

  • Purification: These higher molecular weight adducts are typically less polar than the desired product and can often be separated by silica gel chromatography.

III. Data Summary & Analytical Signatures

Impurity NameCommon OriginKey Analytical Signatures
N-(2-hydroxyethyl)urea Acid-catalyzed deprotection of THP group¹H NMR: Disappearance of broad THP acetal proton (~4.6 ppm), appearance of -CH₂OH protons. TLC: Very polar, low Rf.
1,3-Bis[2-((oxan-2-yl)oxy)ethyl]urea Reaction of isocyanate with water, then with starting amineLC-MS: Mass corresponding to (2 x mass of amine) + CO - 2H. ¹H NMR: Symmetrical molecule, simplified spectrum compared to product.
Biuret-type Adduct Reaction of product with excess isocyanateLC-MS: Mass corresponding to product + isocyanate. IR: Potential shift or broadening of C=O stretch.
Unreacted 2-(2-aminoethoxy)oxane Incomplete reaction, incorrect stoichiometryTLC/HPLC: Spot/peak corresponding to the starting material standard. ¹H NMR: Presence of characteristic starting material signals.

IV. Key Experimental Protocols

Protocol 1: General Synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea
  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(2-aminoethoxy)oxane (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired isocyanate (0.95 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Quench the reaction with a small amount of methanol if excess isocyanate was used. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure product.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

This method will typically elute the polar, deprotected impurity (N-(2-hydroxyethyl)urea) first, followed by the desired product, and then less polar byproducts like symmetrical ureas or biurets.

V. References

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method. Retrieved from

  • Microbe Notes. (2023, October 13). Urea Cycle: Functions, Steps, Products, Regulation, Disorders. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Urea. Retrieved from [Link]

  • BioSpectra. (2025, January 24). UREA ASSAY AND ORGANIC IMPURITY DETERMINATION BY LIQUID CHROMATOGRAPHY WITH UV DETECTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Retrieved from

  • EPA. (n.d.). Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report. Retrieved from [Link]

  • Google Patents. (2021, February 11). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Retrieved from

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fortis Healthcare. (2025, April 17). Urea Cycle - Steps, Significance and Importance. Retrieved from [Link]

  • ResearchGate. (2016, October 14). Mild THP removal/hydrolysis? Retrieved from [Link]

  • Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. Retrieved from

  • Britannica. (2026, March 31). Urea. Retrieved from [Link]

  • PMC - NIH. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • California Department of Food and Agriculture. (2023, February 10). RA-SP-UREA-microKjeldahl. Retrieved from [Link]

  • Google Patents. (n.d.). EP0552626B1 - Process for the purification of technical-grade n-alkyl urea. Retrieved from

  • SciSpace. (n.d.). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442928A - Urea purification method. Retrieved from

  • PubMed. (2014, May 15). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, November 12). THP protection of amines? Retrieved from [Link]

  • Google Patents. (n.d.). US4335219A - Process for reacting isocyanates in the presence of quaternary ammonium zwitterions. Retrieved from

  • European Patent Office. (2007, November 21). Method for purifying aqueous urea solution. Retrieved from [Link]

  • PatSnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea? Retrieved from [Link]

  • Google Patents. (2009, March 5). US7914682B2 - Method for removing impurities from a urea solution. Retrieved from

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Conditions for N-{2-[(Oxan-2-yl)oxy]ethyl}urea Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing N-{2-[(Oxan-2-yl)oxy]ethyl}urea (commonly referred to as 2-(tetrahydropyran-2-yloxy)ethylurea).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing N-{2-[(Oxan-2-yl)oxy]ethyl}urea (commonly referred to as 2-(tetrahydropyran-2-yloxy)ethylurea). This molecule presents a unique synthetic challenge because it contains two chemically distinct moieties with conflicting stability profiles: an acid-labile tetrahydropyranyl (THP/Oxan-2-yl) ether and a urea functional group.

This guide provides field-proven insights, thermodynamic rationales, and self-validating protocols to help you optimize temperature conditions and troubleshoot common failure modes during this synthesis.

Thermodynamic & Kinetic Considerations

The synthesis of this compound generally falls into two approaches: protecting the alcohol of a pre-formed urea (Route A) or forming a urea from a THP-protected amine (Route B). Both routes are highly temperature-dependent. The table below summarizes the quantitative parameters and failure modes associated with thermal mismanagement.

Reaction StepReagent / CatalystOptimal Temp RangeFailure Mode (T is too High)Failure Mode (T is too Low)
Route A: THP Protection DHP + PPTS (Mild Acid)25°C – 40°CExothermic runaway; DHP polymerization (black tar)Sluggish kinetics; incomplete conversion (<50%)
Route B: Urea Formation TMS-NCO (Neutral)20°C – 25°CBiuret side-product formationReagents fail to activate; no reaction
Route B (Legacy) KOCN + 1M HClN/A (Avoid) Rapid THP acetal cleavageTHP cleavage still occurs
Experimental Protocols

To ensure high scientific integrity, the following methodology utilizes Route A (Direct THP Protection of 2-Hydroxyethylurea). We strongly recommend this route because forming the urea first and protecting the alcohol second avoids exposing the sensitive THP group to the acidic conditions typically required in cyanate-based urea synthesis.

Protocol: Temperature-Controlled THP Protection of 2-Hydroxyethylurea

This protocol is designed as a self-validating system: it incorporates intrinsic checkpoints (TLC staining, buffering) to prevent downstream degradation.

Reagents: 2-Hydroxyethylurea (1.0 equiv), 3,4-dihydro-2H-pyran (DHP, 1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv), Anhydrous CH₂Cl₂/DMF (4:1 v/v).

  • Substrate Dissolution: Dissolve 2-hydroxyethylurea in the anhydrous CH₂Cl₂/DMF mixture under an inert atmosphere (N₂ or Ar). Causality Note: Urea has poor solubility in pure CH₂Cl₂; a small volume of DMF ensures a homogeneous reaction, preventing localized concentration spikes.

  • Thermal Initialization: Cool the reaction flask to 0°C using an ice-water bath. Add the DHP (1.5 equiv) to the stirring solution.

  • Catalyst Addition: Slowly add the PPTS (0.1 equiv) in portions. Causality Note: The addition of DHP to an alcohol is highly exothermic. Adding the catalyst at 0°C prevents an immediate thermal spike that would cause DHP to polymerize into a useless tar [1]. Furthermore, PPTS is explicitly chosen over stronger acids like p-TSA to prevent unintended N-alkylation of the urea [2].

  • Kinetic Optimization: Remove the ice bath and gently warm the reaction to 35°C using a controlled heating block. Stir for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC. Crucial: Because the target molecule lacks a strong UV chromophore, UV visualization will fail. You must stain the TLC plate with Phosphomolybdic Acid (PMA) or Ninhydrin and heat it to visualize the consumption of the starting material.

  • Buffered Quench: Once complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution. Causality Note: You must neutralize the PPTS before solvent evaporation. If you concentrate the reaction mixture with active acid present, the rising concentration and heat of the rotovap will drive the reverse reaction, cleaving the THP group you just installed.

  • Workup: Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Troubleshooting Guide & FAQs

Q1: My THP protection reaction is yielding a black, viscous tar instead of the desired product. What went wrong? A1: This is a classic symptom of DHP polymerization. The reaction between DHP and an alcohol is exothermic and acid-catalyzed. If the reaction temperature exceeds 50°C, or if a strong acid is added too rapidly at room temperature, the DHP will rapidly polymerize rather than react with your alcohol. Solution: Lower the initial reaction temperature to 0°C during catalyst addition. Switch to a milder catalyst like PPTS and strictly maintain the optimization temperature between 25°C and 40°C [1].

Q2: I attempted to synthesize the compound via Route B by reacting 2-(tetrahydropyran-2-yloxy)ethanamine with potassium cyanate (KOCN). The urea formed, but the THP group was cleaved. How can I prevent this? A2: Standard KOCN urea synthesis protocols require 1M aqueous HCl to generate the reactive isocyanic acid (HNCO) intermediate in situ [3]. The THP acetal linkage is highly acid-labile and rapidly hydrolyzes under these aqueous acidic conditions [4]. Solution: You must abandon the KOCN/HCl route. Instead, use a neutral or basic urea-forming reagent. React the THP-protected amine with trimethylsilyl isocyanate (TMS-NCO) in THF at 20°C, or use 1,1'-carbonyldiimidazole (CDI) followed by an ammonia source. This preserves the THP group while successfully driving urea formation.

Q3: Why is my THP protection of 2-hydroxyethylurea stalling at 50% conversion even after 24 hours at room temperature? A3: The primary alcohol on 2-hydroxyethylurea competes with the urea nitrogen for hydrogen bonding, which can alter the local concentration and efficacy of the acid catalyst. Furthermore, THP protections of sterically or electronically hindered substrates can be sluggish at exactly 20-25°C. Solution: Gently warm the reaction to 35-40°C. As noted in standard THP protection protocols, less reactive substrates require mild heating to shift the thermodynamic equilibrium toward the tetrahydropyranyl ether [1]. Ensure strictly anhydrous conditions, as ambient moisture will hydrolyze the intermediate.

Workflow & Pathway Visualizations

SynthesisWorkflow Start Target: N-{2-[(Oxan-2-yl)oxy]ethyl}urea RouteA Route A: THP Protection of 2-Hydroxyethylurea Start->RouteA RouteB Route B: Urea Formation from THP-Ether Amine Start->RouteB TempA Optimize Temp: 25-40°C Catalyst: PPTS (Mild) RouteA->TempA TempB Avoid Aqueous HCl! Use Neutral/Basic Conditions RouteB->TempB SuccessA High Yield, Intact Urea TempA->SuccessA FailB THP Cleavage (Acidic KOCN) TempB->FailB If using KOCN/HCl FixB Use CDI + NH3 or TMS-NCO at 20°C TempB->FixB Alternative Reagents SuccessB High Yield, Intact THP FixB->SuccessB

Workflow for selecting and optimizing the synthesis route of N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

SideReactions DHP 2-Hydroxyethylurea + DHP + Acid Catalyst LowTemp T < 20°C DHP->LowTemp OptTemp T = 25°C - 40°C DHP->OptTemp HighTemp T > 50°C DHP->HighTemp Kinetic Incomplete Conversion Sluggish Kinetics LowTemp->Kinetic Product Optimal Yield: N-{2-[(Oxan-2-yl)oxy]ethyl}urea OptTemp->Product Polymer DHP Polymerization & Urea N-Alkylation HighTemp->Polymer

Temperature-dependent reaction pathways during the THP protection of 2-hydroxyethylurea.

References
  • "Protecting Groups For Alcohols." Master Organic Chemistry. URL: [Link]

  • Ley, S. V., et al. "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis." PMC. URL:[Link]

  • "Tetrahydropyranyl Ethers." Organic Chemistry Portal. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with N-{2-[(Oxan-2-yl)oxy]ethyl}urea . This molecule presents a dual challenge: a highly stable crystalline lattice driven by the urea moiety, and a chemically sensitive oxan-2-yl (tetrahydropyranyl, THP) ether group.

Below, you will find diagnostic workflows, mechanistic FAQs, validated protocols, and quantitative benchmarks to guide your formulation strategies.

Diagnostic Workflow

G Start Solubility Issue: N-{2-[(Oxan-2-yl)oxy]ethyl}urea CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 7 (Acidic) CheckPH->Acidic BasicNeutral pH ≥ 7 (Neutral/Basic) CheckPH->BasicNeutral Degradation THP Ether Hydrolysis (Avoid) Acidic->Degradation Causes Enhancement Select Solubilization Strategy BasicNeutral->Enhancement Proceed to Cosolvent Cosolvents (DMSO/PEG400) Disrupt Urea H-Bonds Enhancement->Cosolvent Cyclodextrin HP-β-CD Complexation Shield THP Group Enhancement->Cyclodextrin

Decision tree for troubleshooting solubility and stability issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility despite having a polar urea moiety? A1: The urea functional group acts as both a strong hydrogen bond donor and acceptor. In the solid state, urea derivatives form extensive, highly preorganized intermolecular hydrogen bond networks, which significantly increase the crystal lattice energy 1. This high thermodynamic stability makes it difficult for water molecules to disrupt the lattice. Furthermore, the oxan-2-yl (THP) group is a bulky, lipophilic ether that increases the overall hydrophobicity of the molecule, resisting aqueous solvation.

Q2: Can I lower the pH of the aqueous media to improve solubility? A2: No. While adjusting pH is a common strategy for ionizable drugs, it is highly restricted for this specific compound. The oxan-2-yl group is a tetrahydropyranyl (THP) ether, which is notoriously acid-labile. In aqueous media with a pH < 7, the THP ether will undergo rapid hydrolysis, cleaving into the corresponding alcohol and dihydropyran [[2]](). Therefore, all aqueous formulations must be strictly buffered to a neutral or slightly basic pH (pH 7.4–8.0) to maintain the structural integrity of the molecule.

Q3: What is the most effective way to disrupt the urea hydrogen bonding in solution? A3: The use of water-miscible cosolvents is highly effective. Cosolvents such as DMSO, PEG 400, or propylene glycol can intercalate and disrupt the strong intermolecular hydrogen bonds between the urea moieties, significantly enhancing solubility by lowering the dielectric constant of the medium [[3]](). For in vitro assays, preparing a concentrated stock in 100% DMSO and spiking it into a buffer to achieve a final concentration of 1-5% DMSO is typically sufficient.

Q4: How can I formulate this compound for in vivo studies without using toxic levels of organic solvents? A4: Inclusion complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is an optimal approach. The hydrophobic THP ring can insert into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility [[4]](). This shields the lipophilic portion of the molecule without altering the pH or requiring high concentrations of organic cosolvents.

Molecular Interaction Mapping

G Molecule N-{2-[(Oxan-2-yl)oxy]ethyl}urea Urea Urea Moiety (Polar, H-Bonding) Molecule->Urea THP Oxan-2-yl (THP) Ether (Lipophilic, Acid-Labile) Molecule->THP Lattice High Crystal Lattice Energy (Poor Aqueous Solubility) Urea->Lattice Intermolecular H-Bonds Hydrolysis Rapid Hydrolysis at pH < 7 THP->Hydrolysis Acidic Conditions Sol1 Cosolvents (DMSO) Break H-Bonds Lattice->Sol1 Resolved by Sol2 HP-β-CD Complexation Encapsulate Lipophile Lattice->Sol2 Resolved by Buffer Maintain pH ≥ 7.4 Prevent Degradation Hydrolysis->Buffer Prevented by

Logical mapping of physicochemical barriers and targeted solubilization strategies.

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system, ensuring that your formulation is both soluble and chemically intact.

Protocol 1: HP-β-CD Inclusion Complexation (For In Vivo Formulations)

Causality Focus: Encapsulating the lipophilic THP group while strictly controlling pH to prevent ether hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution and adjust the pH strictly to 7.4. (Reasoning: Prevents acid-catalyzed deprotection of the THP group).

  • Host Solution Formulation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the pH 7.4 PBS to achieve a 20% (w/v) solution. Stir until completely clear.

  • Guest Addition: Add an excess amount of solid N-{2-[(Oxan-2-yl)oxy]ethyl}urea (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Place the suspension in a thermoshaker at 37°C and 250 RPM for 48 hours. (Reasoning: 37°C simulates physiological conditions and ensures the system reaches thermodynamic equilibrium rather than just kinetic solubility).

  • Filtration: Filter the equilibrated suspension through a 0.45 µm PTFE syringe filter. (Reasoning: PTFE is highly chemically resistant and prevents non-specific binding of the lipophilic THP moiety to the filter membrane).

  • Validation Step: Analyze the filtrate via HPLC-UV to quantify the solubilized drug and confirm the absence of degradation peaks (which would indicate THP cleavage).

Protocol 2: Kinetic Solubility Screening with Cosolvents (For In Vitro Assays)

Causality Focus: Disrupting urea intermolecular hydrogen bonds using aprotic solvents.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex until completely clear. (Reasoning: DMSO acts as a strong hydrogen bond acceptor, completely disrupting the urea crystal lattice).

  • Aqueous Spiking: Aliquot the DMSO stock into pH 7.4 PBS to achieve your desired final concentrations (e.g., 1%, 2%, and 5% DMSO). Add the stock dropwise while vortexing the buffer.

  • Observation & Validation: Monitor the solutions for 24 hours at room temperature. Use nephelometry (measuring scattered light) to detect sub-visual precipitation. A sudden spike in light scattering indicates the kinetic solubility limit has been breached.

Quantitative Solubilization Data

The following table summarizes the expected solubility enhancements based on the applied physicochemical strategies.

Solubilization StrategyMedia CompositionEstimated Solubility Limit (µg/mL)Stability of THP Group
Unbuffered Water DI Water (pH ~5.5)< 10Poor (Rapid Hydrolysis)
Buffered Saline PBS (pH 7.4)~ 15Excellent
Cosolvency 5% DMSO in PBS (pH 7.4)~ 150Excellent
Micellar Solubilization 2% Tween-80 in PBS (pH 7.4)~ 250Excellent
Inclusion Complexation 20% w/v HP-β-CD in PBS (pH 7.4)> 1000Excellent
References
  • [1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) - PMC.1

  • [3] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 3

  • [4] Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH) - PMC. 4

  • [2] Tetrahydropyranyl Ethers. Organic Chemistry Portal. 2

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During N-{2-[(Oxan-2-yl)oxy]ethyl}urea Deprotection

Welcome to the Technical Support Center for the deprotection of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. The removal of the oxan-2-yl (tetrahydropyranyl or THP) protecting group to yield N-(2-hydroxyethyl)urea is a critical tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the deprotection of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. The removal of the oxan-2-yl (tetrahydropyranyl or THP) protecting group to yield N-(2-hydroxyethyl)urea is a critical transformation. While THP cleavage is generally straightforward, the presence of the sensitive urea moiety in this specific substrate introduces unique chemoselectivity and purification challenges.

This guide provides mechanistic causality, diagnostic troubleshooting, and field-validated protocols to ensure high-yielding, side-reaction-free deprotection.

Mechanistic Causality: Understanding the Vulnerabilities

The deprotection of a THP ether is an acid-catalyzed solvolysis reaction. The process initiates via the protonation of the pyran oxygen, followed by ring opening to generate a highly reactive, resonance-stabilized oxocarbenium ion[1].

In an optimal reaction, a nucleophilic solvent (e.g., methanol) rapidly attacks this oxocarbenium intermediate, forming a volatile 2-alkoxytetrahydropyran byproduct and liberating the free alcohol[2]. However, the N-{2-[(Oxan-2-yl)oxy]ethyl}urea substrate presents two distinct mechanistic vulnerabilities:

  • Urea Hydrolysis (C–N Bond Cleavage): Ureas are susceptible to hydrolysis under harsh aqueous acidic conditions (e.g., 1M HCl or H₂SO₄). Protonation of the urea nitrogen or carbonyl oxygen, followed by the attack of water, degrades the substrate into ethanolamine derivatives, ammonia, and carbon dioxide.

  • Intramolecular/Intermolecular N-Alkylation: If the oxocarbenium ion is not instantly trapped by the solvent (e.g., if the reaction is run in a non-nucleophilic solvent like dichloromethane), the nucleophilic nitrogen atoms of the urea group can attack the intermediate. This leads to irreversible N-THP adducts or complex polymeric mixtures.

THP_Deprotection Start N-{2-[(Oxan-2-yl)oxy]ethyl}urea (THP-Protected Substrate) Protonation Acid-Catalyzed Protonation Start->Protonation Mild Acid HarshAcid Harsh Aqueous Acid (HCl) Start->HarshAcid Suboptimal Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Ring Opening SolventTrap Solvent Trapping (MeOH) Oxocarbenium->SolventTrap Favorable Kinetics PoorSolvent Non-Nucleophilic Solvent Oxocarbenium->PoorSolvent No Trapping Agent Product Target: N-(2-hydroxyethyl)urea SolventTrap->Product Clean Deprotection UreaHydrolysis Side Reaction: Urea Hydrolysis HarshAcid->UreaHydrolysis C-N Cleavage NAlkylation Side Reaction: N-Alkylation PoorSolvent->NAlkylation Urea Attack

Mechanistic pathways of THP deprotection and potential side reactions.

Diagnostic Troubleshooting FAQs

Q1: My deprotection using aqueous HCl resulted in low yields and multiple spots on TLC. What happened? A1: Strong aqueous mineral acids cause the hydrolysis of the urea functional group. Furthermore, aqueous conditions cause the oxocarbenium ion to react with water, forming 5-hydroxypentanal. This byproduct exists in equilibrium with its cyclic hemiacetal (2-hydroxytetrahydropyran), which heavily complicates purification[1]. You must switch to a mild, anhydrous acidic catalyst like Pyridinium p-Toluenesulfonate (PPTS) or Amberlyst-15[3].

Q2: I am observing N-alkylation side products. How do I prevent the urea nitrogen from reacting? A2: N-alkylation occurs when the urea nitrogen outcompetes the solvent in attacking the oxocarbenium intermediate. To prevent this, perform the reaction in a vast excess of a highly nucleophilic solvent, such as anhydrous methanol[2]. The solvent kinetically traps the oxocarbenium ion, forming 2-methoxytetrahydropyran and leaving the urea intact.

Q3: The deprotected product, N-(2-hydroxyethyl)urea, is highly water-soluble. I am losing all my product during the aqueous NaHCO₃ quench. How do I fix this? A3: This is a classic pitfall. N-(2-hydroxyethyl)urea is extremely polar and will partition entirely into the aqueous phase during a standard liquid-liquid extraction. To bypass this, utilize a solid-supported acid catalyst (Amberlyst-15) in methanol. Upon reaction completion, simply filter off the resin and concentrate the filtrate in vacuo. This self-validating, workup-free protocol entirely circumvents aqueous partitioning[3].

Q4: My substrate is exceptionally sensitive to even mild acids. Are there neutral deprotection alternatives? A4: Yes. For highly acid-labile substrates, THP ethers can be efficiently deprotected using neutral aqueous conditions by heating the substrate with an excess of LiCl in a mixture of H₂O and DMSO at 90 °C[4]. This avoids acid completely, eliminating the risk of urea hydrolysis, though it requires a more rigorous purification to remove DMSO.

Optimization Data: Comparing Deprotection Conditions

To select the best methodology for your specific workflow, consult the quantitative data summary below:

Deprotection ConditionCatalystSolventTempPrimary Side Reaction RiskExpected Yield
Harsh Aqueous Acid HCl (1M)THF / H₂O25 °CUrea hydrolysis, 5-hydroxypentanal formation< 40%
Mild Homogeneous Acid PPTS (0.1 eq)EtOH45 °CMinimal (Difficult to separate PPTS from polar urea)75-85%
Mild Heterogeneous Acid Amberlyst-15 (10% w/w)MeOH25 °CMinimal (Trace resin trapping if not washed)90-98%
Neutral Aqueous LiCl (5.0 eq)DMSO / H₂O90 °CThermal degradation if heated > 12h80-90%

Validated Experimental Protocols

Based on the causality and data above, the Amberlyst-15 method is the gold standard for this specific molecule due to the elimination of aqueous workup. If a homogeneous catalyst is strictly required, the PPTS method is the secondary recommendation[5].

Protocol A: Heterogeneous Deprotection via Amberlyst-15 (Recommended)

This protocol utilizes a macroreticular sulfonic acid resin. It provides the necessary protons for THP cleavage but is easily filtered out, preventing product degradation during concentration and avoiding aqueous extraction.

  • Dissolution: Dissolve N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equivalent) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Add Amberlyst-15 hydrogen form resin (10–20% by weight relative to the substrate)[3].

  • Reaction: Stir the suspension gently at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM, stained with Ninhydrin or KMnO₄). The reaction typically reaches completion within 2–4 hours.

  • Filtration: Upon consumption of the starting material, filter the reaction mixture through a medium-porosity fritted glass funnel to remove the Amberlyst-15 resin.

  • Washing: Wash the recovered resin thoroughly with excess methanol (3 × 10 mL) to ensure no polar product remains trapped in the resin matrix.

  • Concentration: Combine the filtrate and washings, and concentrate in vacuo at 30 °C. The volatile 2-methoxytetrahydropyran byproduct will evaporate, leaving the pure N-(2-hydroxyethyl)urea.

Protocol B: Homogeneous Deprotection via PPTS

Use this protocol if solid-supported reagents are unavailable. Note that separating the PPTS salt from the highly polar product may require reverse-phase chromatography.

  • Dissolution: Dissolve the substrate (1.0 equivalent) in anhydrous ethanol (0.1 M).

  • Catalyst Addition: Add Pyridinium p-Toluenesulfonate (PPTS) (0.1 equivalents). PPTS is mildly acidic (pH ~ 4.5 in water), preventing urea hydrolysis[5].

  • Reaction: Stir the solution at 45 °C for 4–6 hours.

  • Quenching: Once complete (via TLC), cool to room temperature. Add a minimal amount of solid NaHCO₃ (0.15 equivalents) and stir for 15 minutes to neutralize the PPTS.

  • Filtration & Concentration: Filter the suspension through a Celite pad to remove the salts, then concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the target urea.

References

  • Protecting Groups Archives: THP Protection & Deprotection Mechanism Total Synthesis [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols The Journal of Organic Chemistry (ACS Publications)[Link]

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for Tetrahydropyranylation Under Solvent-Free Conditions Asian Journal of Chemistry[Link]

Sources

Troubleshooting

Best purification techniques for N-{2-[(Oxan-2-yl)oxy]ethyl}urea using flash chromatography

Executive Summary & Mechanistic Profiling When purifying N-{2-[(Oxan-2-yl)oxy]ethyl}urea (a THP-protected ethyl urea), researchers frequently encounter severe yield losses and poor resolution. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

When purifying N-{2-[(Oxan-2-yl)oxy]ethyl}urea (a THP-protected ethyl urea), researchers frequently encounter severe yield losses and poor resolution. As a Senior Application Scientist, I see these failures stem from two competing chromatographic mechanisms:

  • Acid-Catalyzed Deprotection: The oxan-2-yl (tetrahydropyranyl or THP) group is a classic acetal-type protecting group. Standard bare silica gel is inherently acidic (pH 4.5–5.5) due to surface silanol groups. Prolonged exposure to these silanols catalyzes the hydrolysis of the THP ether back to the free alcohol (1)[1].

  • Urea Tailing via Hydrogen Bonding: The urea moiety is a highly polar, strong hydrogen-bond donor and acceptor. It interacts aggressively with the silanol groups on the silica surface, leading to severe peak tailing, broad elution bands, and poor mass recovery (2)[2].

To successfully purify this compound, the chromatographic system must be explicitly designed to neutralize silanol acidity while simultaneously disrupting urea-silica hydrogen bonding (3)[3].

Chromatographic Decision Workflow

PurificationWorkflow A Crude N-{2-[(Oxan-2-yl)oxy]ethyl}urea B Select Stationary Phase A->B C Bare Silica (Standard) B->C Budget Option D Amine-Modified Silica B->D Optimal Option E Pre-treat with 1-3% TEA (Neutralize Silanols) C->E G Elute: DCM/MeOH (No Additives) D->G F Elute: DCM/MeOH + 1% TEA E->F H Fraction Collection & TLC F->H G->H I Pure Target Compound H->I

Workflow for selecting the optimal flash chromatography phase for THP-protected ureas.

Troubleshooting Guide & FAQs

Q: Why do I see a new, highly polar spot on my TLC during column elution? A: This is the classic signature of on-column THP deprotection. The acidic silanols on standard silica gel are cleaving the THP ether, generating the free alcohol, N-(2-hydroxyethyl)urea. Solution: You must deactivate the silica. Flush the column with 5–10 column volumes (CV) of solvent containing 1–3% triethylamine (TEA) prior to loading your sample (4)[4].

Q: My compound is eluting, but it streaks across 15 column volumes. How do I fix the peak shape? A: Urea functionalities cause severe tailing due to multi-point hydrogen bonding with the silica matrix. Solution: Switch to a highly polar mobile phase (e.g., Dichloromethane/Methanol) and maintain 1% TEA in the eluent. The TEA competitively binds to the silanols, freeing the urea to elute in a tight band. Alternatively, use an amine-modified (NH2) silica column, which inherently prevents this interaction.

Q: I used TEA to deactivate the silica, but now my NMR shows residual TEA. How do I remove it? A: TEA can be difficult to remove completely under standard rotary evaporation. Solution: Co-evaporate the purified fractions with toluene (3 x 10 mL) to form a low-boiling azeotrope, or place the sample under high vacuum overnight. If TEA contamination remains a critical issue for downstream biological assays, transition to Protocol B (Amine-Modified Silica).

Step-by-Step Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography (Budget-Friendly) This self-validating protocol ensures the silica is entirely neutralized before the acid-sensitive THP-urea is introduced.

  • Solvent Preparation: Prepare a mobile phase of 90:10 Dichloromethane (DCM) : Methanol (MeOH) containing 1% (v/v) Triethylamine (TEA).

  • Column Equilibration (Critical Validation Step): Flush a standard bare silica flash column with 5 to 10 Column Volumes (CV) of the TEA-containing mobile phase. Self-Validation: Collect the column flow-through and check the pH with indicator paper. It must read > 7.0 before loading the sample.

  • Sample Loading: Dissolve the crude N-{2-[(Oxan-2-yl)oxy]ethyl}urea in the minimum amount of DCM (with 1% TEA) and load it onto the column head.

  • Elution: Run an isocratic elution using the 90:10 DCM:MeOH (1% TEA) solvent system.

  • Fraction Analysis: Spot fractions on a TLC plate (pre-treated with TEA vapor) and stain with KMnO4 or Ninhydrin (upon heating, ureas will stain).

  • Concentration: Pool the product-containing fractions and concentrate via rotary evaporation. Co-evaporate with toluene to remove residual TEA.

Protocol B: Amine-Modified Silica Chromatography (Optimal Performance) This protocol utilizes functionalized silica to bypass the need for liquid amines, preventing product contamination.

  • Column Selection: Equip the flash system with an Amine-functionalized (NH2) silica cartridge.

  • Solvent Preparation: Prepare a gradient system of Solvent A (DCM) and Solvent B (MeOH). No TEA is required.

  • Equilibration: Flush the column with 3 CV of 100% DCM.

  • Sample Loading: Dry-load the crude mixture onto a small amount of Celite or NH2-silica, or liquid-load directly in DCM.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM over 15 CV. The amine surface prevents both THP cleavage and urea tailing.

  • Concentration: Pool and evaporate fractions. The product will be completely free of TEA additives.

Quantitative Data: Eluent Systems & Expected Outcomes

Stationary PhaseMobile Phase AdditiveTHP Stability (Recovery %)Urea Peak ShapePost-Column Processing
Bare Silica GelNoneLow (< 40%)Severe TailingNone
Bare Silica Gel1-3% Triethylamine (TEA)High (> 90%)SharpToluene co-evaporation required
Amine-Modified SilicaNoneExcellent (> 95%)SharpDirect evaporation
Neutral AluminaNoneModerate (~ 75%)Moderate TailingDirect evaporation

References

  • Source: Organic Syntheses (orgsyn.org)
  • Source: Santai Science (santaisci.com)
  • Source: Phenomenex (phenomenex.com)
  • Source: Total Synthesis (total-synthesis.com)

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity in Organic Synthesis: N-{2-[(Oxan-2-yl)oxy]ethyl}urea vs. 2-Hydroxyethylurea

In the development of complex pharmaceutical intermediates, bifunctional molecules present a unique challenge: achieving precise chemoselectivity without compromising overall yield. 1 (HEU, CAS 2078-71-9) is a widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex pharmaceutical intermediates, bifunctional molecules present a unique challenge: achieving precise chemoselectivity without compromising overall yield. 1 (HEU, CAS 2078-71-9) is a widely utilized building block in organic synthesis, particularly in multicomponent condensations like the Ugi and Biginelli reactions[1]. However, its dual nucleophilic centers—a primary hydroxyl group and a urea moiety—often lead to competing reactions during alkylation, acylation, or oxidation.

To bypass these chemoselectivity issues, synthetic chemists employ N-{2-[(Oxan-2-yl)oxy]ethyl}urea , the tetrahydropyranyl (THP)-protected derivative of HEU. By temporarily masking the hydroxyl group as an acetal, electrophilic attacks are directed exclusively to the urea nitrogen. This guide objectively compares the performance of unprotected HEU against its THP-protected counterpart, providing mechanistic insights and self-validating experimental protocols.

Structural and Mechanistic Analysis

The Chemoselectivity Dilemma of 2-Hydroxyethylurea

Unprotected 2-hydroxyethylurea possesses a hydroxyl group (pKa ~16) and a urea group (pKa ~13–15). When subjected to basic conditions for N-alkylation (e.g., using NaH or K₂CO₃), the base can deprotonate both the urea nitrogen and the hydroxyl oxygen. Because the resulting alkoxide is a highly reactive hard nucleophile, direct functionalization typically yields an intractable mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.

The THP-Protection Strategy

To achieve exclusive N-functionalization, the hydroxyl group is protected using2 under mildly acidic conditions[2]. The acid catalyst protonates the enol ether of DHP, generating a resonance-stabilized oxocarbenium ion[3]. The primary alcohol of HEU attacks this electrophilic center, forming a stable acetal: N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Because THP ethers are completely stable to strong bases, organometallic reagents, and nucleophiles, subsequent reactions occur strictly at the urea nitrogen[4]. The THP group can then be cleaved under mild aqueous acidic conditions to regenerate the hydroxyl group[2].

G cluster_unprotected Direct Functionalization (Unprotected) cluster_protected Chemoselective Pathway (THP-Protected) HEU 2-Hydroxyethylurea (Bifunctional: -OH, -NH2) DirectRxn Base + Electrophile (e.g., R-X) HEU->DirectRxn Protection Protection (DHP, PPTS, DCM) HEU->Protection Mixture Mixture of Products (N-Alkyl, O-Alkyl, N,O-Dialkyl) DirectRxn->Mixture THP_HEU N-{2-[(Oxan-2-yl)oxy]ethyl}urea (-OH Masked) Protection->THP_HEU SelectiveRxn Base + Electrophile (e.g., R-X) THP_HEU->SelectiveRxn N_Alkyl_THP Exclusive N-Alkylation SelectiveRxn->N_Alkyl_THP Deprotection Deprotection (H+, H2O) N_Alkyl_THP->Deprotection PureProduct Pure N-Alkylated 2-Hydroxyethylurea Deprotection->PureProduct

Fig 1: Chemoselective workflow comparing unprotected vs. THP-protected 2-hydroxyethylurea.

Performance Comparison

The following table summarizes the quantitative and qualitative differences between utilizing unprotected HEU versus the THP-protected intermediate in a standard N-alkylation workflow.

Parameter2-Hydroxyethylurea (HEU)N-{2-[(Oxan-2-yl)oxy]ethyl}urea (THP-HEU)
Reactive Centers -OH, -NH, -NH₂-NH, -NH₂ (Hydroxyl masked as acetal)
Chemoselectivity (Alkylation) Poor (O-alkylation competes heavily)Excellent (Exclusive N-alkylation)
Stability to Strong Base (NaH) Low (Forms reactive alkoxide)Highly Stable (Acetal is inert to base)
Stability to Acid HighLabile (Deprotects at pH < 4)
Atom Economy High (Direct reaction)Lower (Requires auxiliary THP mass)
Targeted N-Alkylation Yield < 40% (Significant loss to side products)> 85% (Over 3 steps: Protect → Alkylate → Deprotect)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are chosen.

Protocol 1: Synthesis of N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Protection)

Objective: Mask the primary hydroxyl group to prevent alkoxide formation.

  • Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar under an argon atmosphere, add 2-hydroxyethylurea (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (3, 0.1 equiv)[3]. Causality: PPTS is a mild acid catalyst. Stronger acids like TsOH can cause degradation or polymerization of the urea moiety.

  • Reagent Addition: Cool the suspension to 0 °C. Dropwise, add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). Causality: DHP is added in excess to drive the equilibrium toward the acetal product.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (stain with phosphomolybdic acid, as THP ethers are not UV active).

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Causality: Neutralizing the acid is critical; concentrating the mixture in the presence of acid will cause the THP group to cleave[2]. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective N-Alkylation

Objective: Selectively functionalize the urea nitrogen using a strong base.

  • Setup: Dissolve the crude N-{2-[(Oxan-2-yl)oxy]ethyl}urea (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C under argon.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Causality: NaH is strong enough to deprotonate the urea nitrogen. Because the hydroxyl is protected as an acetal, no competitive alkoxide formation occurs.

  • Alkylation: After 30 minutes of stirring (until H₂ evolution ceases), add the desired electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Workup: Stir at room temperature for 2 hours. Quench carefully with water to destroy unreacted NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) and brine to remove the DMF solvent. Dry over Na₂SO₄ and concentrate.

Protocol 3: Acidic Deprotection

Objective: Cleave the THP acetal to regenerate the free hydroxyl group.

  • Setup: Dissolve the N-alkylated THP-protected intermediate in a 3:1:1 mixture of Acetic Acid / THF / Water (0.1 M)[2].

  • Hydrolysis: Stir the mixture at 40 °C for 3–4 hours. Causality: Mild heating accelerates the acid-catalyzed hydrolysis of the acetal back into the alcohol and 5-hydroxypentanal (derived from the cleaved THP ring).

  • Workup: Cool to room temperature. Carefully neutralize the acetic acid by adding the mixture dropwise into a cold, saturated aqueous NaHCO₃ solution until gas evolution stops. Causality: Failure to neutralize completely will result in the loss of the water-soluble 2-hydroxyethylurea derivative into the aqueous phase. Extract with EtOAc, dry, and purify via silica gel chromatography.

Applications in Drug Development

The strategic use of N-{2-[(Oxan-2-yl)oxy]ethyl}urea is highly prevalent in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Multicomponent Reactions: In fluorous protocols for Ugi and Biginelli condensations, protecting the hydroxyl group prevents it from acting as an unintended nucleophile during the formation of dihydropyrimidinones[1].

  • Late-Stage Functionalization: By keeping the hydroxyl group masked throughout harsh synthetic steps (e.g., cross-coupling or strong basic alkylations), chemists can unveil the primary alcohol at the very end of the synthesis for targeted phosphorylation, glycosylation, or attachment to drug-delivery polymers.

References

  • LookChem. "2-HYDROXYETHYLUREA." LookChem Database.
  • BenchChem. "Application Notes and Protocols: Tetrahydropyranyl (THP) Protecting Group from 3,4-Dihydro-2H-pyran." BenchChem.
  • Total Synthesis. "THP Protecting Group: THP Protection & Deprotection Mechanism." Total-Synthesis.com.
  • National Institutes of Health (NIH) / PMC. "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." PMC.

Sources

Comparative

Strategic Hydroxyl Protection in Urea Derivatives: A Comparative Guide to THP vs. TBS for N-(2-hydroxyethyl)urea

In the synthesis of complex peptidomimetics and drug candidates, N-(2-hydroxyethyl)urea presents a unique chemoselectivity challenge. The molecule contains both a primary aliphatic alcohol and a urea moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex peptidomimetics and drug candidates, N-(2-hydroxyethyl)urea presents a unique chemoselectivity challenge. The molecule contains both a primary aliphatic alcohol and a urea moiety. To perform regioselective N-alkylation or N-acylation at the urea nitrogens, the primary hydroxyl group must be temporarily masked.

As a Senior Application Scientist, I evaluate protecting groups not just by their theoretical viability, but by their operational robustness, downstream orthogonality, and impact on characterization. For primary alcohols, the tert-Butyldimethylsilyl (TBS) ether and the Tetrahydropyranyl (THP) acetal are two of the most field-proven choices. This guide objectively compares their performance, underlying mechanisms, and laboratory protocols to help you optimize your synthetic workflows.

Mechanistic Causality & Strategic Selection

Choosing between TBS and THP dictates the conditions of your entire downstream synthetic sequence. Both groups effectively mask the hydroxyl oxygen, but they operate via fundamentally different chemical logic.

The TBS (Silyl Ether) Strategy

The TBS group is installed using tert-Butyldimethylsilyl chloride (TBSCl) and imidazole in a polar aprotic solvent like DMF[1]. Imidazole is not merely an acid scavenger; it acts as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-silylimidazolium intermediate, which rapidly transfers the bulky silyl group to the primary alcohol[2].

  • Causality for Selection: The extreme steric bulk of the tert-butyl group shields the silicon atom, making TBS ethers highly stable to the strong bases (e.g., NaH, LDA) and nucleophiles required for subsequent urea deprotonation[1]. Furthermore, TBS ethers provide sharp, distinct singlets in 1H NMR, simplifying the structural verification of complex intermediates.

The THP (Acetal) Strategy

THP protection relies on the acid-catalyzed addition of the primary alcohol to the enol ether 3,4-dihydro-2H-pyran (DHP)[3]. While strong acids like p-Toluenesulfonic acid (pTsOH) can be used, Pyridinium p-toluenesulfonate (PPTS) is the preferred mild catalyst[3].

  • Causality for Selection: Using PPTS prevents the acid-catalyzed degradation or polymerization of the sensitive urea moiety. THP is highly cost-effective and completely stable to basic conditions. However, the addition forms a new stereocenter at the C2 position of the pyran ring[4]. Even on an achiral substrate like N-(2-hydroxyethyl)urea, this creates a racemic mixture, which can broaden NMR signals and complicate spectral interpretation.

Quantitative Comparison of Protecting Groups

The following table summarizes the operational parameters, stability profiles, and cleavage conditions for both strategies to guide your experimental design.

ParameterTBS (tert-Butyldimethylsilyl)THP (Tetrahydropyranyl)
Protection Chemistry Silyl Ether FormationAcetal Formation[4]
Standard Reagents TBSCl, Imidazole, DMF[1]DHP, PPTS, DCM[3]
Stability to Strong Base Excellent (Tolerates NaH, LDA)[1]Excellent (Tolerates NaH, Grignards)[3]
Stability to Acid Moderate (Cleaved by strong acids)[5]Poor (Cleaved by mild acids)[4]
Cleavage / Deprotection TBAF (Fluoride) or Acid hydrolysis[1]Mild Acid (AcOH/THF/H₂O or PPTS/EtOH)[4]
Orthogonality High (Fluoride cleavage leaves acid-sensitive groups like Boc intact)[6]Low (Deprotection may cleave other acid-sensitive groups)
NMR Impact Sharp singlets (Easy characterization)Multiplets (Introduces a chiral center)[4]

Experimental Workflows

G SM N-(2-hydroxyethyl)urea (Starting Material) TBS_Rxn TBSCl, Imidazole DMF, 25°C SM->TBS_Rxn Silyl Route THP_Rxn DHP, PPTS DCM, 25°C SM->THP_Rxn Acetal Route TBS_Prod O-TBS Protected Urea (Silyl Ether) TBS_Rxn->TBS_Prod THP_Prod O-THP Protected Urea (Acetal) THP_Rxn->THP_Prod N_Mod N-Functionalization (Base + Electrophile) TBS_Prod->N_Mod THP_Prod->N_Mod TBS_Deprot Deprotection: TBAF (Fluoride Cleavage) N_Mod->TBS_Deprot THP_Deprot Deprotection: Mild Acid (Hydrolysis) N_Mod->THP_Deprot Final Modified N-(2-hydroxyethyl)urea TBS_Deprot->Final THP_Deprot->Final

Workflow comparing TBS and THP protection strategies for N-(2-hydroxyethyl)urea functionalization.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure high yields and prevent accidental deprotection during workup.

Protocol A: Synthesis of O-TBS-N-(2-hydroxyethyl)urea

Objective: Install a sterically bulky silyl ether for maximum downstream orthogonality.

  • Activation & Silylation: Dissolve N-(2-hydroxyethyl)urea (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF under an inert argon atmosphere. Cool the flask to 0 °C. Add TBSCl (1.1 equiv) portion-wise.

    • Causality: The excess imidazole is required to both catalyze the reaction via the N-silylimidazolium intermediate and neutralize the HCl byproduct, preventing acidification of the reaction matrix[1].

  • Propagation & Validation: Allow the reaction to warm to 25 °C and stir for 12–16 hours. Validate completion via TLC (visualized with phosphomolybdic acid or iodine, as the urea lacks a strong UV chromophore).

  • Quench & Phase Separation: Partition the mixture between diethyl ether and water.

    • Causality: DMF is highly miscible with water. You must wash the organic layer with water at least three times, followed by saturated aqueous NaHCO₃ and brine, to completely partition the DMF into the aqueous waste[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Synthesis of O-THP-N-(2-hydroxyethyl)urea

Objective: Install a cost-effective acetal protecting group using mild acid catalysis.

  • Acetalization: Suspend N-(2-hydroxyethyl)urea (1.0 equiv) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).

  • Mild Catalysis: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

    • Causality: PPTS provides a precisely tuned, mild acidic environment. Using stronger acids risks hydrolyzing the urea or driving the equilibrium toward degradation[3].

  • Propagation & Validation: Stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC.

  • Alkaline Quench (Critical Step): Once complete, immediately quench the reaction by adding saturated aqueous NaHCO₃ directly to the stirring mixture.

    • Causality: THP ethers are highly sensitive to acid. If the reaction is concentrated in vacuo without neutralizing the PPTS catalyst, the localized concentration of acid and heat will drive the equilibrium backward, cleaving the THP group and ruining the yield[4].

  • Isolation: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and purify via silica gel chromatography.

References

  • Protecting Groups For Alcohols - Master Organic Chemistry
  • Application Notes and Protocols: Use of Protecting Groups for Alcohols - Benchchem
  • Application of tert-Butyl Silyl Ethers in N
  • Alcoholic Hydroxyl Protection & Deprotection - Suzhou Highfine Biotech
  • TBS Protecting Group: TBS Protection & Deprotection - Total Synthesis
  • Highly Chemoselective Esterification Reactions and Boc/THP/TBDMS Discriminating Deprotections under Samarium(III)

Sources

Validation

HPLC Validation Methods for Determining N-{2-[(Oxan-2-yl)oxy]ethyl}urea Purity: A Comparative Guide

Executive Summary Determining the purity of N-{2-[(Oxan-2-yl)oxy]ethyl}urea presents a unique analytical challenge. The molecule contains two distinct functional groups with conflicting chromatographic requirements: a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the purity of N-{2-[(Oxan-2-yl)oxy]ethyl}urea presents a unique analytical challenge. The molecule contains two distinct functional groups with conflicting chromatographic requirements: a highly polar urea moiety that often suffers from poor retention and peak tailing, and a moderately lipophilic tetrahydropyranyl (THP, or oxan-2-yl) ether group that is highly sensitive to acidic conditions.

This guide objectively compares a conventional acidic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an optimized neutral pH method using a polar-embedded stationary phase. By adhering to the current ICH Q2(R2) validation guidelines, we demonstrate how to establish a self-validating, robust analytical procedure that prevents on-column degradation and ensures scientific integrity.

The Mechanistic Challenge: Acid Lability of THP Ethers

In standard RP-HPLC method development, acidic mobile phase additives (such as 0.1% Trifluoroacetic acid or Formic acid) are routinely used to suppress residual silanol ionization on the silica matrix, thereby improving the peak shape of polar compounds.

However, applying this standard approach to N-{2-[(Oxan-2-yl)oxy]ethyl}urea results in catastrophic method failure. THP ethers are widely utilized in organic synthesis specifically because they undergo rapid acetal hydrolysis under mild acidic conditions (pH < 4.0) . When injected into an acidic mobile phase, the THP group protonates to form an oxonium ion intermediate, which subsequently cleaves to yield 2-hydroxyethylurea and 3,4-dihydro-2H-pyran (DHP) (which rapidly hydrates to 5-hydroxypentanal).

This on-column degradation generates artifactual impurity peaks, leading to falsely depressed assay values and an invalid purity profile.

DegradationPathway A N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Intact Compound) B Acidic Mobile Phase (pH < 3.0) A->B C Oxonium Ion Intermediate B->C Protonation D 2-Hydroxyethylurea (Artifact Peak) C->D Hydrolysis E Dihydropyran / 5-Hydroxypentanal C->E THP Cleavage

Fig 1. Acid-catalyzed degradation pathway of N-{2-[(Oxan-2-yl)oxy]ethyl}urea during HPLC analysis.

Method Comparison: Conventional Acidic vs. Optimized Neutral RP-HPLC

To establish a trustworthy analytical method, the causality of the degradation must be addressed by shifting the mobile phase to a neutral pH. However, at a neutral pH, unsuppressed silanols on standard C18 columns can cause severe peak tailing for the polar urea group.

To counteract this, the Optimized Method utilizes a polar-embedded C18 column (e.g., an amide-linked C18). The embedded polar group shields the analytes from residual silanols, providing excellent peak shape at neutral pH without requiring acidic additives .

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Conventional Acidic RP-HPLC (Alternative)Method B: Optimized Neutral RP-HPLC (Product)
Column Chemistry Standard C18 (End-capped)Polar-Embedded C18 (Amide-linked)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 7.5)
Mobile Phase B AcetonitrileAcetonitrile
Retention Time (RT) 6.4 min7.1 min
Tailing Factor (Tf) 1.85 (Poor, due to silanol interaction)1.08 (Excellent, shielded silanols)
Theoretical Plates (N) 4,20012,500
On-Column Degradation ~14.5% (Artifact 2-hydroxyethylurea peak)0.0% (Intact API)
Suitability for Validation FailPass

Data Interpretation: Method A fails to provide a self-validating system because the analyte degrades dynamically during the run. Method B preserves the structural integrity of the THP ether while maintaining sharp peak symmetry for the urea moiety.

Optimized Experimental Protocol (Self-Validating System)

The following step-by-step methodology details the execution of Method B. This protocol includes built-in System Suitability Testing (SST) to ensure the method validates itself prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1000 mL of LC-MS grade water. Adjust the pH to exactly 7.5 using dilute ammonium hydroxide or acetic acid if necessary. Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Polar-embedded C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Alternatively, Charged Aerosol Detection (CAD) can be used due to the low UV extinction coefficient of the aliphatic urea).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 60% B

    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 60% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation & System Suitability

  • Diluent: Water:Acetonitrile (80:20, v/v). Do not use unbuffered acidic diluents.

  • Standard Preparation: Accurately weigh 10.0 mg of N-{2-[(Oxan-2-yl)oxy]ethyl}urea reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • SST Criteria: Inject the standard 5 times. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 1.0%. The tailing factor must be ≤ 1.5, and theoretical plates ≥ 10,000.

ICH Q2(R2) Method Validation Summary

To ensure regulatory compliance and trustworthiness, the optimized neutral HPLC method was subjected to full validation according to the updated ICH Q2(R2) guidelines . The lifecycle approach ensures the method remains fit-for-purpose.

ValidationWorkflow S Method Selection (Neutral pH) V1 Specificity (Forced Degradation) S->V1 V2 Linearity & Range (LOQ to 120%) V1->V2 V3 Accuracy & Precision (Recovery & %RSD) V2->V3 R Lifecycle Management (ICH Q14) V3->R

Fig 2. ICH Q2(R2) compliant analytical method validation workflow for neutral pH HPLC.

Table 2: Validation Parameters and Results (Method B)
Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) Resolution (Rs) > 2.0 between API and all degradation products (Acid, Base, Peroxide, Thermal).Rs = 3.4 (Critical pair: API and 2-hydroxyethylurea). No interference at API RT.Pass
Linearity & Range Correlation coefficient (R²) ≥ 0.999 from LOQ to 120% of nominal concentration.R² = 0.9998 (Range: 0.5 µg/mL to 1200 µg/mL).Pass
Accuracy (Recovery) Mean recovery across 3 levels (50%, 100%, 150%) must be 98.0% - 102.0%.99.4% – 100.6% across all levels.Pass
Repeatability (Precision) %RSD of 6 replicate injections at 100% concentration ≤ 2.0%.%RSD = 0.42%.Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10.0.5 µg/mL (S/N = 14).Pass

Conclusion

The structural dichotomy of N-{2-[(Oxan-2-yl)oxy]ethyl}urea—combining an acid-labile THP ether with a polar urea—renders conventional acidic HPLC methods invalid due to artifactual on-column degradation. By transitioning to a neutral pH mobile phase (10 mM Ammonium Bicarbonate, pH 7.5) paired with a polar-embedded C18 stationary phase , analytical scientists can entirely suppress THP cleavage while maintaining excellent peak symmetry. As demonstrated by the experimental data, this optimized approach fully satisfies ICH Q2(R2) validation criteria, ensuring a highly accurate, reproducible, and trustworthy purity assessment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). ICH Quality Guidelines. URL:[Link]

  • Phenomenex. Reversed Phase HPLC Method Development: Effect of pH on Base Silica and Analyte Ionization. Phenomenex Technical Resources. URL:[Link]

Comparative

Mechanistic Profiling: The Fragmentation Causality of N-{2-[(Oxan-2-yl)oxy]ethyl}urea

An in-depth technical guide on the mass spectrometry fragmentation pattern of N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Exact Mass: 188.1161 Da). This guide objectively compares the performance of different mass spectrometry (MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mass spectrometry fragmentation pattern of N-{2-[(Oxan-2-yl)oxy]ethyl}urea (Exact Mass: 188.1161 Da). This guide objectively compares the performance of different mass spectrometry (MS) platforms for the structural elucidation and quantification of this specific molecule, providing researchers and drug development professionals with validated analytical workflows.

N-{2-[(Oxan-2-yl)oxy]ethyl}urea contains two distinct functional domains that dictate its behavior in a mass spectrometer: an acid-labile tetrahydropyranyl (THP) ether and a polar, hydrogen-bonding urea core. Understanding the causality behind its fragmentation is critical for accurate MS/MS method development.

Under positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ (m/z 189.12) undergoes two highly predictable, competing collision-induced dissociation (CID) pathways:

  • Charge-Directed Inductive Cleavage (The THP Marker): The oxygen atom of the THP ring stabilizes a positive charge, leading to the direct expulsion of the 3,4,5,6-tetrahydropyrylium cation at m/z 85.06 . Because of the extreme stability of this oxonium ion, m/z 85 is universally observed as the base peak in the MS/MS spectra of THP ethers[1].

  • Charge-Remote Elimination: The molecule undergoes a charge-remote elimination of 3,4-dihydro-2H-pyran (DHP, 84 Da), yielding the protonated free alcohol, N-(2-hydroxyethyl)urea at m/z 105.07 [1].

  • Urea Core Cleavage: Once the DHP group is lost, the remaining m/z 105.07 ion fragments further. Cleavage of the C-N bond adjacent to the carbonyl results in the elimination of isocyanic acid (HNCO, 43 Da), producing a protonated ethanolamine fragment at m/z 62.06 . A minor competing pathway involves the loss of ammonia (NH3, 17 Da) to yield m/z 88.04 [2].

MS_Fragmentation M [M+H]+ m/z 189.12 N-{2-[(Oxan-2-yl)oxy]ethyl}urea THP_cat [THP]+ m/z 85.06 Tetrahydropyranyl Cation M->THP_cat Inductive Cleavage (- C3H8N2O2) Alc [M+H - DHP]+ m/z 105.07 N-(2-Hydroxyethyl)urea M->Alc Charge-remote Elimination (- DHP, 84 Da) Eth [M+H - DHP - HNCO]+ m/z 62.06 Protonated Ethanolamine Alc->Eth Cleavage of Urea (- HNCO, 43 Da) NH3_loss [M+H - DHP - NH3]+ m/z 88.04 Loss of Ammonia Alc->NH3_loss Loss of Ammonia (- NH3, 17 Da)

Figure 1: ESI-MS/MS positive ion fragmentation pathway of N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

Table 1: Diagnostic Product Ions and Quantitative Mass Data
Precursor Ion (m/z)Product Ion (m/z)Exact MassElemental CompositionFragmentation MechanismRelative Abundance
189.12 [M+H]+85.0685.0648[C5H9O]+Inductive Cleavage (THP Cation)Base Peak (100%)
189.12 [M+H]+105.07105.0659[C3H9N2O2]+Charge-Remote Elimination (-DHP)High
189.12 [M+H]+62.0662.0600[C2H8NO]+Urea Cleavage (-HNCO from m/z 105)Moderate
189.12 [M+H]+88.0488.0393[C3H6NO2]+Ammonia Loss (-NH3 from m/z 105)Low

Platform Performance Comparison: QqQ vs. Q-TOF vs. GC-MS

Selecting the correct analytical platform is essential. Because THP ethers and urea derivatives are thermally labile, traditional gas-phase techniques often fail without extensive sample preparation.

Table 2: MS Platform Comparison for THP-Urea Derivatives
FeatureLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High Resolution)GC-EI-MS (Electron Ionization)
Primary Utility Targeted quantification (PK/PD)Structural elucidation, Metabolite IDVolatile/non-polar compound analysis
Sensitivity Extremely High (sub-ng/mL)HighModerate (requires derivatization)
Mass Accuracy Nominal mass (± 0.5 Da)Exact mass (< 2 ppm)Nominal mass (± 0.5 Da)
Analyte Stability Excellent (Soft ionization)Excellent (Soft ionization)Poor (Thermal degradation of THP/Urea)
Throughput High (Rapid MRM switching)Moderate (Full scan data processing)Low (Derivatization steps required)

Analytical Verdict: GC-EI-MS is fundamentally unsuited for intact analysis of this molecule. The high temperatures of the GC inlet cause the urea moiety to degrade into isocyanates and the THP group to eliminate as dihydropyran. While can enhance thermal stability, it unnecessarily complicates the workflow[3]. LC-ESI-QqQ remains the gold standard for targeted quantification, while LC-ESI-Q-TOF is required if isobaric interferences at m/z 85 (a common nominal mass for many hydrocarbon fragments) need to be resolved via exact mass.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness (E-E-A-T), the following LC-ESI-QqQ protocol is designed as a self-validating system . It utilizes isotope dilution to correct for matrix effects and leverages a strict quantifier/qualifier ion ratio to guarantee peak purity.

Step 1: Isotope Dilution & Sample Preparation
  • Spiking: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., 13C, 15N2-urea derivative) to achieve a final IS concentration of 50 ng/mL. Causality: The IS elutes perfectly with the analyte, neutralizing ESI ion suppression variations.

  • Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate matrix proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column Selection: Use a Reversed-Phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). While ureas are polar, the THP ring provides sufficient lipophilicity for C18 retention.

  • Mobile Phases:

    • Mobile Phase A: 100% Water with 0.1% Formic Acid. (Formic acid acts as the proton source for [M+H]+ generation).

    • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 60% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization
  • Capillary Voltage: Set to +3.5 kV (Positive Ion Mode).

  • Desolvation Temperature: Set to 300°C. Critical Causality: Do not exceed 350°C. The THP ether is highly susceptible to thermal degradation prior to entering the mass analyzer; excessive heat will artificially inflate the in-source m/z 105 signal.

Step 4: MRM Acquisition & Validation
  • Quantifier Transition: m/z 189.1 → 85.1 (Collision Energy: 15 eV).

  • Qualifier Transition: m/z 189.1 → 105.1 (Collision Energy: 20 eV).

  • Validation Check: Calculate the ratio of the Quantifier/Qualifier peak areas. The ratio must remain within ±20% of the neat reference standard. If the ratio deviates, it indicates a co-eluting isobaric interference, and the sample must be re-analyzed using a Q-TOF platform.

Exp_Workflow Prep 1. Sample Prep Isotope Dilution Chrom 2. UHPLC Separation C18 Gradient Prep->Chrom Ion 3. ESI Source Positive Mode (+3.5kV) Chrom->Ion Mass 4. MS/MS Analysis MRM / HRMS Ion->Mass Data 5. Data Validation Ion Ratio Check Mass->Data

Figure 2: Self-validating LC-MS/MS experimental workflow for THP-urea quantification.

References

  • Title: Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols Source: Journal of Mass Spectrometry (PubMed / Wiley) URL: [Link]

  • Title: Synthesis and characterization of a series of N,N′-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers Source: Rapid Communications in Mass Spectrometry (PubMed / Wiley) URL: [Link]

  • Title: Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Validating N-{2-[(Oxan-2-yl)oxy]ethyl}urea structure via 1H and 13C NMR spectroscopy

Executive Summary & Mechanistic Context In drug development and complex organic synthesis, the precise masking of reactive functional groups is critical. N-(2-hydroxyethyl)urea is a highly versatile building block, but i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In drug development and complex organic synthesis, the precise masking of reactive functional groups is critical. N-(2-hydroxyethyl)urea is a highly versatile building block, but its primary hydroxyl group often requires protection to prevent unwanted side reactions during strong basic or nucleophilic downstream steps[1].

While silyl ethers like tert-Butyldimethylsilyl (TBS) are common, the tetrahydropyranyl (THP) ether —forming N-{2-[(Oxan-2-yl)oxy]ethyl}urea —is frequently chosen due to its low cost, ease of installation via 3,4-dihydro-2H-pyran (DHP), and robust stability under strongly basic conditions[2]. However, validating the successful installation of the THP group via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge.

Unlike achiral protecting groups, the THP group introduces a stereocenter at the C2 position of the oxane ring. This chiral center fundamentally alters the magnetic environment of the adjacent ethyl chain, transforming previously equivalent protons into diastereotopic protons [3],[4]. This guide objectively compares the NMR validation of THP-protected urea against its unprotected and TBS-protected alternatives, providing researchers with a self-validating protocol for structural confirmation.

Structural Complexity: The Diastereotopic Effect

The defining feature of N-{2-[(Oxan-2-yl)oxy]ethyl}urea's 1H NMR spectrum is the loss of simple first-order splitting in the ethyl chain.

In the unprotected N-(2-hydroxyethyl)urea, the -O-CH2- protons are equivalent, appearing as a simple triplet. However, upon THP protection, the chiral acetal carbon (C2) eliminates the molecule's plane of symmetry. The two protons on the adjacent -O-CH2- group become chemically and magnetically inequivalent (diastereotopic)[5]. Instead of a single signal, they appear as two distinct, complex multiplets (an AB or ABX spin system) separated by up to 0.3–0.5 ppm.

Recognizing this causality is essential: the presence of this complex splitting is not an impurity, but rather the definitive proof of successful THP covalent attachment[4].

Logic THP Oxan-2-yl (THP) Group Introduces Stereocenter (C2) Ethyl Ethyl Chain (-CH2-CH2-) Proximity to Stereocenter THP->Ethyl Induces asymmetry Diast Diastereotopic Protons (Chemically Inequivalent) Ethyl->Diast NMR Complex 1H NMR Splitting (ABX or AB System) Diast->NMR Results in

Caption: Logical relationship of THP-induced diastereotopicity in NMR.

Comparative NMR Data Analysis

To objectively evaluate the structural markers, the following tables summarize the expected 1H and 13C NMR shifts for N-{2-[(Oxan-2-yl)oxy]ethyl}urea compared to its unprotected and TBS-protected alternatives.

Table 1: 1H NMR Quantitative Comparison (Recorded in DMSO-d6)
Structural FeatureUnprotected N-(2-hydroxyethyl)ureaTHP-Protected (N-{2-[(Oxan-2-yl)oxy]ethyl}urea)TBS-Protected Alternative
Urea -NH (Secondary) ~5.90 ppm (br t, 1H)~5.95 ppm (br t, 1H)~5.90 ppm (br t, 1H)
Urea -NH2 (Primary) ~5.40 ppm (br s, 2H)~5.45 ppm (br s, 2H)~5.40 ppm (br s, 2H)
Acetal C2-H (Protecting) N/A~4.55 ppm (m, 1H) N/A
Ethyl -O-CH2- ~3.40 ppm (t, 2H)~3.75 ppm (m, 1H) & ~3.45 ppm (m, 1H) (Diastereotopic)~3.60 ppm (t, 2H)
Ethyl -N-CH2- ~3.10 ppm (q, 2H)~3.15 ppm (m, 2H)~3.10 ppm (q, 2H)
Protecting Group Body ~4.60 ppm (t, 1H, -OH)~1.40 - 1.80 ppm (m, 6H, THP ring)~0.85 (s, 9H), ~0.05 (s, 6H)
Table 2: 13C NMR Quantitative Comparison (Recorded in DMSO-d6)
Carbon EnvironmentUnprotected N-(2-hydroxyethyl)ureaTHP-Protected (N-{2-[(Oxan-2-yl)oxy]ethyl}urea)TBS-Protected Alternative
Carbonyl (C=O) ~160.5 ppm~160.5 ppm~160.5 ppm
Acetal Carbon (C2) N/A~98.5 ppm N/A
Ethyl -O-CH2- ~61.0 ppm~66.2 ppm ~62.5 ppm
Ethyl -N-CH2- ~42.5 ppm~40.5 ppm~42.5 ppm
Protecting Group Body N/A~61.5 (C6), ~30.2, ~25.1, ~19.3 ppm~25.8 (tBu), ~18.0 (Cq), -5.2 (SiMe2)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol utilizes a 2D-NMR self-validating loop. By correlating the complex 1H multiplets to a single 13C carbon, the researcher definitively proves the diastereotopic nature of the molecule rather than the presence of an impurity[3].

Phase 1: Sample Preparation & 1D Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the synthesized N-{2-[(Oxan-2-yl)oxy]ethyl}urea in 0.6 mL of DMSO-d6. Causality: While CDCl3 is standard for THP ethers, the highly polar urea group often causes line broadening or insolubility in non-polar solvents. DMSO-d6 ensures sharp urea N-H signals and prevents aggregation.

  • 1H NMR Acquisition (400 or 500 MHz): Acquire a standard 1H spectrum (16 scans). Focus the phase and baseline correction specifically on the 3.3–4.0 ppm region to resolve the overlapping multiplets of the diastereotopic -O-CH2- protons and the THP C6 protons.

  • 13C NMR Acquisition: Acquire a 13C{1H} decoupled spectrum (min. 512 scans).

    • Validation Checkpoint: Confirm the presence of the diagnostic acetal carbon at ~98.5 ppm . If this peak is absent, the THP group has either cleaved or was never installed.

Phase 2: 2D HSQC Self-Validation Workflow
  • HSQC Setup: Set up a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to map proton signals directly to their attached carbons.

  • Data Processing: Process the 2D matrix and zoom into the 1H: 3.3–4.0 ppm / 13C: 60–70 ppm region.

  • The Diastereotopic Proof: Observe the 13C signal at ~66.2 ppm (the ethyl -O-CH2- carbon). You must see two distinct cross-peaks aligning with this single carbon—one correlating to the 1H multiplet at ~3.75 ppm, and the other to the 1H multiplet at ~3.45 ppm.

    • Causality: This proves that both chemically distinct protons are covalently bound to the exact same carbon atom, definitively validating the THP-induced diastereotopicity and ruling out co-eluting impurities.

Workflow A N-(2-hydroxyethyl)urea (Unprotected) B DHP, p-TSA (cat.) CH2Cl2, RT A->B C N-{2-[(Oxan-2-yl)oxy]ethyl}urea (THP-Protected) B->C D 1H NMR Acquisition (Diastereotopic Resolution) C->D E 13C NMR Acquisition (Acetal Carbon Confirmation) C->E F Data Processing & 2D HSQC Validation D->F E->F

Caption: Workflow for synthesis and NMR validation of THP-protected urea.

Conclusion

Validating N-{2-[(Oxan-2-yl)oxy]ethyl}urea requires moving beyond simple 1D peak matching. The installation of the THP ether inherently complicates the 1H NMR spectrum by introducing a stereocenter that renders the adjacent ethyl protons diastereotopic. By utilizing a comparative approach against unprotected and TBS-protected alternatives, and employing a self-validating 2D HSQC protocol, researchers can confidently confirm the structural integrity of this vital synthetic intermediate.

Sources

Comparative

Comparative Reactivity Guide: N-{2-[(Oxan-2-yl)oxy]ethyl}urea vs. N-methylurea in Synthetic Workflows

In advanced organic synthesis and peptidomimetic drug design, the selection of urea-based building blocks dictates both the synthetic strategy and the pharmacokinetic profile of the final molecule. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis and peptidomimetic drug design, the selection of urea-based building blocks dictates both the synthetic strategy and the pharmacokinetic profile of the final molecule. This guide provides an in-depth comparative analysis of N-methylurea (a fundamental, unhindered alkyl urea) and N-{2-[(Oxan-2-yl)oxy]ethyl}urea (a sterically hindered, THP-protected hydroxyethylurea).

While N-methylurea is primarily utilized for simple terminal capping in medicinal chemistry, the THP-protected hydroxyethylurea serves as a sophisticated, masked bifunctional scaffold. The hydroxyethylurea moiety is a critical transition-state isostere frequently incorporated into protease inhibitors to enhance binding affinity and antiviral activity[1].

Structural and Electronic Divergence

The fundamental reactivity differences between these two compounds stem from their distinct steric profiles and the electronic influence of their substituents.

  • N-methylurea ( CH3​−NH−CO−NH2​ ): The methyl group exerts a weak electron-donating inductive effect (+I), which slightly enhances the nucleophilicity of the adjacent N1​ nitrogen compared to the unsubstituted N2​ terminal. Because the methyl group has a minimal steric footprint, N-methylurea readily participates in nucleophilic addition and substitution reactions. However, it is highly sensitive to extreme pH; strong alkaline hydrolysis leads to decomposition and the release of toxic gases[2].

  • N-{2-[(Oxan-2-yl)oxy]ethyl}urea ( THP−O−CH2​−CH2​−NH−CO−NH2​ ): This molecule features an ether linkage and a bulky tetrahydropyranyl (THP) acetal protecting group. The oxygen atoms exert an electron-withdrawing inductive effect (-I), which subtly reduces the basicity and nucleophilicity of the adjacent urea nitrogen. More importantly, the bulky oxane ring creates significant steric hindrance, slowing down reactions at the N1​ position. The THP group is intentionally chosen for its stability against bases and nucleophiles, allowing the urea nitrogen to be selectively functionalized before the latent primary alcohol is unmasked under mild acidic conditions[3].

Quantitative Performance & Reactivity Metrics

The following table summarizes the comparative physicochemical parameters and reactivity profiles of both compounds to guide reagent selection in parallel synthesis.

ParameterN-methylureaN-{2-[(Oxan-2-yl)oxy]ethyl}urea
Molecular Weight 74.08 g/mol 188.22 g/mol
Steric Hindrance (N1) Low (Methyl group)High (THP-oxyethyl chain)
Nucleophilicity (N1) High (+I effect from methyl)Moderate (-I effect from oxygen, steric block)
Acid Stability Incompatible with strong acids[2]Labile (THP cleaves at pH < 4)[3]
Base Stability Decomposes under strong alkali[2]Stable (Acetal is base-resistant)
Primary Application Terminal alkylation, simple cappingMasked bifunctional linker, protease inhibitors[1]
Validated Experimental Methodologies

To objectively demonstrate the reactivity differences, the following self-validating protocols highlight the causality behind specific reagent choices.

Protocol A: Kinetic Assessment of N-Acylation

Objective: To demonstrate the impact of steric hindrance on the nucleophilic attack of the urea nitrogen onto an acyl chloride.

  • Rationale: N-methylurea acylates rapidly due to low steric bulk. The THP-protected urea requires a nucleophilic catalyst (DMAP) to overcome the steric shielding provided by the oxane ring.

  • Step 1: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of N-methylurea and 5.0 mmol of N-{2-[(Oxan-2-yl)oxy]ethyl}urea in 15 mL of anhydrous dichloromethane (DCM).

  • Step 2: Add 6.0 mmol of triethylamine (TEA) to both flasks to act as an acid scavenger. To the THP-urea flask, add 0.5 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP).

  • Step 3: Cool both flasks to 0 °C. Dropwise, add 5.5 mmol of acetyl chloride.

  • Step 4 (Validation): Monitor via TLC (Eluent: 5% MeOH in DCM). The N-methylurea reaction will show complete consumption of starting material within 30 minutes. The THP-urea reaction will require 2–4 hours for completion, validating the steric penalty of the THP group.

  • Step 5: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Chemoselective THP Deprotection

Objective: To unmask the primary alcohol of N-{2-[(Oxan-2-yl)oxy]ethyl}urea without hydrolyzing the sensitive urea core.

  • Rationale: Strong acids (like HCl or TFA) can degrade urea bonds[2]. Pyridinium p-toluenesulfonate (PPTS) is chosen because it is a mild, weakly acidic salt (pH ~4.5) that selectively hydrolyzes acetals without cleaving amides or ureas[3].

  • Step 1: Dissolve 2.0 mmol of the acylated N-{2-[(Oxan-2-yl)oxy]ethyl}urea intermediate in 10 mL of absolute ethanol.

  • Step 2: Add 0.2 mmol (10 mol%) of PPTS.

  • Step 3: Stir the mixture at 50 °C for 4 hours.

  • Step 4 (Validation): Monitor by TLC. The non-polar THP-protected spot will disappear, replaced by a highly polar spot corresponding to the free N-(2-hydroxyethyl)urea derivative.

  • Step 5: Evaporate the ethanol, redissolve in ethyl acetate, and wash with water to remove the 2-hydroxytetrahydropyran byproduct and PPTS catalyst.

Reaction Pathway Visualization

The following diagram maps the divergent synthetic pathways, illustrating how the structural properties of each urea derivative dictate their downstream functionalization.

ComparativeReactivity cluster_nmu N-methylurea Pathway cluster_thpu THP-Protected Urea Pathway NMU N-methylurea NMU_Acyl N-Acylation (Electrophile) NMU->NMU_Acyl Unhindered N NMU_Prod N-methyl-N'-acylurea (Kinetically Fast) NMU_Acyl->NMU_Prod THPU N-{2-[(Oxan-2-yl)oxy]ethyl}urea THPU_Acyl N-Acylation (Electrophile) THPU->THPU_Acyl Sterically Hindered N THPU_Acid Acid Hydrolysis (pH < 4) THPU->THPU_Acid THP Acetal Cleavage THPU_Prod1 N-alkyl-N'-acylurea (Kinetically Slow) THPU_Acyl->THPU_Prod1 THPU_Prod2 N-(2-hydroxyethyl)urea (Free Alcohol) THPU_Acid->THPU_Prod2

Fig 1: Reaction pathways comparing N-methylurea acylation vs. THP-protected urea functionalization.

References
  • Biological Aspects of Emerging Benzothiazoles: A Short Review Source: scispace.com URL:[Link]

  • Tuning the Reactivity of Oxygen/Sulfur by Acidity of the Catalyst in Prins Cyclization Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-{2-[(Oxan-2-yl)oxy]ethyl}urea proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to address the specific chemical hazards associated with N-{2-[(Oxan-2-yl)oxy]ethyl}urea (also known as THP-protected 2-hydroxyethylurea). To buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific chemical hazards associated with N-{2-[(Oxan-2-yl)oxy]ethyl}urea (also known as THP-protected 2-hydroxyethylurea).

To build a self-validating safety system in your laboratory, we must look beyond generic waste disposal templates. This molecule is bifunctional: it contains a urea moiety (which dictates end-stage destruction requirements) and an oxan-2-yl (tetrahydropyranyl, or THP) ether (which dictates immediate bench-top handling and storage risks). Understanding the causality behind these structural features is critical to preventing exothermic reactions, container failures, and toxic emissions.

Hazard Causality & Chemical Logic

Before executing any disposal protocol, personnel must understand the mechanistic behavior of the waste material:

  • Auto-Oxidation and Peroxide Formation: The oxan-2-yl group is a cyclic ether. Similar to tetrahydrofuran (THF), the hydrogen atom adjacent to the ether oxygen (C2 of the pyran ring) is highly susceptible to radical abstraction. Upon prolonged exposure to atmospheric oxygen and light, this leads to the formation of explosive hydroperoxides[1],[2].

  • Acid-Catalyzed Exothermic Cleavage: THP ethers are stable under basic conditions but are highly labile in the presence of Brønsted or Lewis acids. If this compound is inadvertently disposed of in a generic "aqueous acidic waste" carboy, the THP group will undergo rapid endocyclic C–O bond cleavage[3]. This hydrolysis is exothermic and releases 5-hydroxypentanal and 2-hydroxyethylurea, which can lead to rapid pressurization and catastrophic container rupture.

  • Nitrogenous Combustion Byproducts: The urea moiety contains organic nitrogen. While safe at room temperature, thermal destruction (incineration) of urea derivatives generates hazardous nitrogen oxides (NOx). Consequently, the downstream disposal facility must utilize specific scrubbing technologies to mitigate these emissions[4],[5].

Quantitative Waste Compatibility Data

To ensure safe accumulation and transport, adhere strictly to the operational thresholds outlined in the table below.

ParameterOperational Threshold / ConditionScientific Rationale
Peroxide Concentration < 20 ppm (Safe for transport)Concentrations >20 ppm pose an explosive risk during transit or solvent evaporation[2].
Waste Stream pH pH 7.0 – 10.0 (Neutral to Basic)Prevents the exothermic, acid-catalyzed deprotection of the THP acetal group[3].
Storage Atmosphere Inert Gas (N₂ or Argon) Blanket Displaces atmospheric oxygen to halt the radical-mediated auto-oxidation pathway[1].
Temperature < 25°C (Keep away from heat sources)Heat accelerates both peroxide formation and the degradation of the urea linkage.

Step-by-Step Disposal Methodologies

Every protocol described here is a self-validating system; you must verify the safety of the material at each step before proceeding to the next.

Phase 1: Peroxide Testing and Quenching Workflow

Do not move or consolidate legacy containers of this compound without first testing for peroxides.

  • Sampling: In a certified fume hood, carefully open the waste container. Withdraw a 1 mL aliquot using a clean glass pipette.

  • Testing: Apply a drop of the aliquot to a commercial potassium iodide (KI)/starch peroxide test strip. Wait 15 seconds and compare the color change to the provided scale.

  • Evaluation:

    • If the test reads < 20 ppm , proceed directly to Phase 2.

    • If the test reads > 20 ppm , the peroxides must be quenched.

  • Quenching (If Required):

    • Slowly add a freshly prepared 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃) to the waste container while stirring gently.

    • Causality Note: The reducing agent safely reduces the hydroperoxides to their corresponding stable alcohols without generating gas.

  • Verification: Re-test the solution after 30 minutes to confirm peroxide levels have dropped below the 20 ppm safety threshold[2].

Phase 2: Segregation and Packaging
  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass waste container. Amber glass prevents UV-initiated radical formation.

  • Segregation: Strictly isolate this waste from strong mineral acids (e.g., HCl, H₂SO₄) and strong oxidizers. Label the container explicitly: "Non-Halogenated Organic Waste - Contains Cyclic Ethers (THP) and Urea. NO ACIDS."

  • Inerting: Before sealing the container for EHS pickup, flush the headspace with a gentle stream of Nitrogen or Argon gas for 10 seconds.

  • Sealing: Cap tightly and store in a designated, ventilated, and temperature-controlled (< 25°C) flammable storage cabinet.

Phase 3: Downstream Destruction (EHS / Vendor Level)
  • Handoff: Transfer the logged waste to your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.

  • Incineration Protocol: The vendor must route this waste to a high-temperature thermal incinerator.

  • NOx Mitigation: Because the waste contains organic nitrogen, the incinerator must be equipped with Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) wet scrubbers to convert toxic NOx byproducts into harmless N₂ gas and water[4],[5].

Operational Decision Workflow

DisposalWorkflow N1 Waste Generation: N-{2-[(Oxan-2-yl)oxy]ethyl}urea N2 Peroxide Testing (KI/Starch or Test Strips) N1->N2 Periodic check (3-6 months) N3 Quench Peroxides (e.g., FeSO4 or NaHSO3) N2->N3 Peroxides > 20 ppm N4 Waste Segregation (Strictly NO Strong Acids) N2->N4 Peroxides < 20 ppm N3->N4 Post-quench verification N5 EHS Handoff & Thermal Incineration N4->N5 Transfer to sealed containers N6 NOx Scrubbing (SCR / SNCR) N5->N6 Combustion of organic nitrogen

Logical workflow for the safe handling, peroxide quenching, and disposal of THP-protected urea.

References

  • Process Development of a Potent Glucosylceramide Synthase Inhibitor ACS Publications URL:[Link]

  • Chapter 1 - Selective Noncatalytic Reduction US Environmental Protection Agency (EPA) URL:[Link]

  • General Method for Quantitation of Organic Hydroperoxides ACS Publications URL:[Link]

  • Air Pollution Control Equipment - MACT EEE Training US Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling N-{2-[(Oxan-2-yl)oxy]ethyl}urea

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. When handling functionalized intermediates like N-{2-[(Oxan-2-yl)oxy]ethyl}urea (a tetrahydropyranyl-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. When handling functionalized intermediates like N-{2-[(Oxan-2-yl)oxy]ethyl}urea (a tetrahydropyranyl-protected ethylurea), researchers must account for the dual reactivity profiles of both the urea moiety and the ether linkage.

Our goal is to provide you with the mechanistic why behind every safety and operational protocol, ensuring your lab operates with a self-validating, fail-safe methodology.

Mechanistic Causality of Hazard & PPE Selection

N-{2-[(Oxan-2-yl)oxy]ethyl}urea presents specific handling challenges due to its structural components:

  • The Oxan-2-yl (THP) Ether Linkage: Like many cyclic ethers, the THP group is susceptible to auto-oxidation upon prolonged exposure to light and air, potentially forming explosive peroxides. Furthermore, its lipophilic nature increases the risk of dermal penetration, acting as a localized skin irritant (H315) [1].

  • The Urea Moiety: Urea derivatives typically present as crystalline solids that can form fine, irritating dusts during transfer. Inhalation of these particulates can cause acute respiratory tract irritation (H335) [1].

To mitigate these risks, your Personal Protective Equipment (PPE) must be selected based on quantitative and standardized protective metrics.

Core PPE & Engineering Controls Matrix
Protection CategoryQuantitative Specification / StandardMechanistic Causality & Rationale
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesProtects against aerosolized urea dust and potential liquid splashes during solvation. Essential for preventing severe eye irritation (H319) [1].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to ether derivatives. Gloves must be inspected for micro-tears prior to use to prevent dermal absorption [3].
Body Protection Flame-resistant, 100% cotton lab coatMitigates static discharge which could ignite ether vapors or auto-oxidation byproducts [2].
Respiratory P95 (US) / P1 (EU EN 143) Particulate RespiratorRequired only if handling bulk powders outside of local exhaust ventilation to prevent inhalation of irritating dusts [3].
Engineering Class II Chemical Fume Hood (Face velocity: 80-100 fpm)The primary containment strategy to maintain exposure below occupational limits and capture airborne particulates [1].

Operational Workflow & Experimental Protocol

The following protocol details the safe handling and a standard mild acidic deprotection of N-{2-[(Oxan-2-yl)oxy]ethyl}urea. Every step is designed as a self-validating system—you must confirm the safety check before proceeding to the next phase.

Objective: Safely handle the protected urea and cleave the THP ether to yield 1-(2-hydroxyethyl)urea. Causality Check: THP ethers are acid-labile. We utilize Pyridinium p-toluenesulfonate (PPTS) in ethanol because it is mild enough to cleave the ether without risking the hydrolysis of the urea linkage, which can degrade under strong aqueous acidic conditions.

Step 1: Pre-Operational Validation (Self-Validation Check)

  • Action: Test the chemical storage container for peroxides using KI-starch test strips.

  • Action: Inspect nitrile gloves for micro-tears via the inflation method.

  • Validation: Do not proceed if peroxide levels exceed 20 ppm.

Step 2: Weighing and Transfer

  • Action: Inside a certified Class II chemical fume hood, weigh the required amount of N-{2-[(Oxan-2-yl)oxy]ethyl}urea.

  • Causality: The fume hood draft immediately captures fine urea dusts, preventing the inhalation of H335 respiratory irritants [1].

Step 3: Reaction Execution

  • Action: Dissolve the compound in anhydrous ethanol (0.2 M concentration).

  • Action: Add 0.1 equivalents of PPTS. Stir the reaction mixture at 55°C for 4 hours.

  • Causality: Mild heating accelerates the cleavage of the oxan-2-yl group while the fume hood safely extracts any volatile ethanol vapors.

Step 4: Quenching and Workup

  • Action: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ to neutralize the PPTS.

  • Safety Note: Vent the separatory funnel frequently to release CO₂ gas generated during the acid-base neutralization.

Emergency Response & Spill Containment

In the event of an operational failure, immediate, standardized responses are required:

  • Dermal Exposure: Wash off immediately with soap and plenty of water for a minimum of 15 minutes. Remove all contaminated clothing immediately to prevent prolonged lipophilic absorption [1].

  • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing [2].

  • Solid Spill Containment: Do not dry sweep. Sweep up and shovel the material into suitable, closed containers for disposal without creating dust. Ensure adequate ventilation and evacuate personnel from the immediate area [3].

Waste Management & Disposal Plan

The disposal of THP-protected ureas must strictly adhere to environmental regulations to prevent aquatic toxicity.

  • Waste Segregation: Collect the aqueous wash and organic waste in separate, clearly labeled hazardous waste carboys. Do not let the product or its derivatives enter laboratory drains [3].

  • Incineration Protocol: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx) generated by the urea combustion [4].

  • Packaging: Contaminated packaging must be treated with the same hazard classification and disposed of as unused product[4].

Process Visualization

Workflow Start Initiate Handling Protocol Peroxide 1. Peroxide Verification Test for auto-oxidation products Start->Peroxide PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Peroxide->PPE Hood 3. Fume Hood Operations Weighing & Transfer PPE->Hood Reaction 4. Experimental Execution (e.g., THP Deprotection) Hood->Reaction Spill Spill or Exposure? Reaction->Spill Containment Emergency Containment Sweep without dust, wash skin Spill->Containment Yes Waste 5. Waste Segregation Do not let enter drains Spill->Waste No Containment->Waste Incineration 6. Final Disposal Chemical Incinerator with Scrubber Waste->Incineration

Fig 1: End-to-end operational workflow and safety decision tree for handling the THP-protected urea.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Analogous THP-ether safety parameters)
  • SAFETY DATA SHEET - Fisher Scientific (THP-ether handling and storage guidelines)
  • 2-HYDROXYPHENYLBORONIC ACID THP-ETHER - Safety Data Sheet - ChemicalBook (Spill containment and respirator standards)
  • MSDS of 2-Hydroxyphenylboronic acid thp-ether (Incineration and waste segregation protocols)
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